5-Aminobenzene-1,3-diol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-aminobenzene-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3,8-9H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZZCDQPCQIUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332615 | |
| Record name | 5-aminobenzene-1,3-diol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-56-5 | |
| Record name | 6318-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6318-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-aminobenzene-1,3-diol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Aminobenzene-1,3-diol Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of 5-Aminobenzene-1,3-diol hydrochloride (also known as 5-aminoresorcinol hydrochloride). This document consolidates available data on its characteristics, experimental protocols for its synthesis and analysis, and explores its potential biological significance.
Core Chemical Properties
This compound is an aromatic amine hydrochloride salt. The presence of the amino and hydroxyl groups on the benzene ring makes it a versatile intermediate in organic synthesis.
Identifiers and Molecular Structure
| Property | Value | Source |
| IUPAC Name | 5-aminobenzene-1,3-diol;hydrochloride | PubChem[1] |
| Synonyms | 5-Aminoresorcinol hydrochloride, 5-amino-1,3-benzenediol hydrochloride | PubChem[1] |
| CAS Number | 6318-56-5 | American Elements[2] |
| Molecular Formula | C₆H₈ClNO₂ | PubChem[1] |
| Molecular Weight | 161.59 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C=C1O)O)N.Cl | PubChem[1] |
| InChI Key | VNZZCDQPCQIUGG-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Data
A summary of the available quantitative data for 5-Aminobenzene-1,3-diol and its hydrochloride salt is presented below. It is important to note that some of the data pertains to the free base, 5-aminobenzene-1,3-diol.
| Parameter | Value | Compound | Source |
| Melting Point | 150-152 °C | 5-Aminobenzene-1,3-diol (free base) | Sigma-Aldrich[3] |
| Boiling Point (Predicted) | 341.9 ± 12.0 °C | 5-Aminobenzene-1,3-diol (free base) | LookChem[4] |
| pKa (Predicted) | 9.50 ± 0.10 | 5-Aminobenzene-1,3-diol (free base) | Guidechem[5] |
| LogP (Predicted) | -0.2 | 5-Aminobenzene-1,3-diol (free base) | LookChem[4] |
| Topological Polar Surface Area | 66.5 Ų | 5-Aminobenzene-1,3-diol (free base) | PubChem[1] |
Spectral Data
Currently, limited experimental spectral data for this compound is publicly available. The following ¹H NMR data has been reported:
-
¹H NMR (400 MHz, CD₃OD): δ 6.27 (s, 2H), 6.32 (s, 1H)[6]
No experimental ¹³C NMR, IR, or UV-Vis spectra for the hydrochloride salt have been identified in the public domain at the time of this report.
Experimental Protocols
This section details the synthetic and analytical methodologies relevant to this compound.
Synthesis of this compound
A reported synthesis of this compound involves the amination of phloroglucinol.
Materials:
-
Phloroglucinol
-
Concentrated ammonia solution
-
6N Hydrochloric acid
-
Methanol
-
Dichloromethane
-
Argon or other inert gas
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon), add phloroglucinol.
-
Add concentrated ammonia solution to the phloroglucinol.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Cool the resulting product in an ice bath.
-
Slowly add 6N hydrochloric acid to form the hydrochloride salt.
-
Remove the solvent by reduced pressure distillation.
-
Purify the final product by reprecipitation from a methanol/dichloromethane solvent mixture to yield this compound as a yellow solid.
Characterization Protocols
Standard analytical techniques are employed to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent such as Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the chemical shifts and integration of the aromatic protons. The expected spectrum for the symmetric this compound would show distinct signals for the protons on the benzene ring.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments in the molecule.
Melting Point Determination:
-
Finely powder a small amount of the dry crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a steady rate (e.g., 2 °C/min) and observe the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range is the melting point.
Logical Workflow and Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and a general representation of its chemical identity.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Key identifiers and structural information for this compound.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information detailing the specific biological activities or the involvement of this compound in any signaling pathways. Its structural similarity to other aminophenols suggests potential for investigation in various biological contexts, but further research is required to elucidate any pharmacological or physiological effects.
Safety Information
Based on available safety data sheets, this compound is classified with the following hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.
Conclusion
This compound is a well-defined chemical entity with established synthetic routes and basic characterization data. However, a comprehensive understanding of its physicochemical properties is hampered by the lack of publicly available experimental data for the hydrochloride salt, particularly its melting and boiling points, and a full suite of spectral analyses. Furthermore, its biological role remains unexplored. This technical guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying key areas for future investigation to fully unlock the potential of this compound in chemical synthesis and drug development.
References
- 1. This compound | C6H8ClNO2 | CID 459248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. 5-aminobenzene-1,3-diol | 20734-67-2 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#: 6318-56-5 [amp.chemicalbook.com]
In-Depth Technical Guide: 5-Aminobenzene-1,3-diol hydrochloride (CAS: 6318-56-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 5-Aminobenzene-1,3-diol hydrochloride (also known as 5-aminoresorcinol hydrochloride), a fine chemical intermediate with potential applications in organic synthesis and pharmaceutical development. This document collates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines a general workflow for its preparation and characterization.
While its structural analogues, such as other resorcinol and aminophenol derivatives, have been investigated for various biological activities, there is currently a notable lack of publicly available data on the specific biological functions or pharmacological profile of this compound.[1][2][3][4][5] This guide serves as a foundational resource for researchers interested in exploring the potential of this compound.
Chemical and Physical Properties
The following tables summarize the known and computed physicochemical properties of this compound and its corresponding free base, 5-Aminobenzene-1,3-diol.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6318-56-5 | [6][7][8] |
| Molecular Formula | C₆H₈ClNO₂ | [6][9] |
| Molecular Weight | 161.59 g/mol | [6][9] |
| IUPAC Name | 5-aminobenzene-1,3-diol;hydrochloride | [6] |
| Synonyms | 5-aminoresorcinol hydrochloride, 3,5-dihydroxyaniline hydrochloride | N/A |
| Physical Form | Solid (predicted) | N/A |
| Solubility | No experimental data available | N/A |
| Melting Point | No experimental data available | N/A |
| Boiling Point | No experimental data available | N/A |
Table 2: Properties of 5-Aminobenzene-1,3-diol (Free Base)
| Property | Value | Source(s) |
| CAS Number | 20734-67-2 | [10][11][12][13] |
| Molecular Formula | C₆H₇NO₂ | [11][13] |
| Molecular Weight | 125.13 g/mol | [13] |
| Melting Point | 150-152 °C | [10] |
| Boiling Point | 341.9 ± 12.0 °C (Predicted) | [11] |
| pKa | 9.50 ± 0.10 (Predicted) | [13] |
| XLogP3 | -0.2 (Predicted) | [11] |
Table 3: Computed Spectroscopic and Physicochemical Data (for Hydrochloride Salt)
| Descriptor | Value | Source(s) |
| InChIKey | VNZZCDQPCQIUGG-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1=C(C=C(C=C1O)O)N.Cl | [6] |
| Hydrogen Bond Donor Count | 3 | [11] |
| Hydrogen Bond Acceptor Count | 2 | [11] |
| Rotatable Bond Count | 0 | [11] |
| Exact Mass | 161.024356 g/mol | [6] |
| Complexity | 87.1 | [11] |
Note: Much of the available data is computed or refers to the free base form. Experimental validation is recommended.
Experimental Protocols
Synthesis of this compound from Phloroglucinol
This protocol is based on methodologies described in patent literature for the amination of polyhydroxy aromatic compounds.[14][15] The synthesis involves the direct amination of a phloroglucinol precursor followed by conversion to its hydrochloride salt.
Objective: To synthesize this compound from a suitable phloroglucinol derivative.
Materials:
-
1,3,5-Trihydroxybenzene (Phloroglucinol)
-
Concentrated Ammonium Hydroxide
-
Concentrated Hydrochloric Acid
-
Methanol
-
Dichloromethane
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring apparatus
-
Rotary evaporator
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the phloroglucinol starting material in concentrated ammonium hydroxide under an inert atmosphere (Argon or Nitrogen).
-
Amination Reaction: Stir the reaction mixture at room temperature for approximately 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion of the reaction, remove the solvent by distillation under reduced pressure using a rotary evaporator.
-
Formation of Hydrochloride Salt: Cool the resulting product in an ice bath. Slowly add a 6N solution of hydrochloric acid to the cooled residue to form the hydrochloride salt.
-
Final Solvent Removal: Remove the solvent again by reduced pressure distillation.
-
Purification: Purify the final product by reprecipitation using a methanol/dichloromethane solvent system to yield this compound.
Expected Outcome: The product is typically obtained as a yellow solid.
Safety and Handling
This compound is classified as a hazardous substance.[9]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[9]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[9]
-
Handle this compound in a well-ventilated area, preferably in a fume hood, and use appropriate personal protective equipment (PPE). Store in a dry, cool, and well-ventilated place in a tightly sealed container.
Biological Activity
Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. While related compounds like aminophenols and resorcinols have shown a range of biological effects, including antimicrobial, antioxidant, and enzyme inhibitory activities, these cannot be directly extrapolated to the title compound.[1][2][16][17][18][19][20][21][22][23][24][25] Further research is required to elucidate the pharmacological profile of this compound.
Visualizations
As there is no known biological pathway associated with this compound, the following diagram illustrates a general experimental workflow for its synthesis and subsequent analysis.
Caption: General workflow for synthesis, characterization, and potential biological screening.
References
- 1. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resorcinol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C6H8ClNO2 | CID 459248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, Technical Grade, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. fishersci.ch [fishersci.ch]
- 10. 5-aminobenzene-1,3-diol | 20734-67-2 [sigmaaldrich.com]
- 11. 5-Aminobenzene-1,3-diol|lookchem [lookchem.com]
- 12. 20734-67-2|5-Aminobenzene-1,3-diol|BLD Pharm [bldpharm.com]
- 13. Page loading... [guidechem.com]
- 14. US7217840B2 - Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinal - Google Patents [patents.google.com]
- 15. EP1511726B1 - Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinol - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. excli.de [excli.de]
- 19. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 20. 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: relationships between structure and cytotoxicity for analogues bearing different DNA minor groove binding subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Aminoresorcinol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Aminoresorcinol hydrochloride, a valuable building block in pharmaceutical and chemical research. This document details the synthetic pathway from resorcinol, including experimental protocols for the key nitration and reduction steps, as well as the final salt formation. Furthermore, it outlines the analytical techniques used to characterize the final compound, supported by spectroscopic data.
Synthesis of 5-Aminoresorcinol Hydrochloride
The synthesis of 5-Aminoresorcinol hydrochloride is a multi-step process that begins with the selective nitration of resorcinol to produce 5-nitroresorcinol. This intermediate is then reduced to 5-aminoresorcinol, which is subsequently converted to its stable hydrochloride salt.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process followed by salt formation.
Caption: Synthetic pathway for 5-Aminoresorcinol hydrochloride.
Experimental Protocols
Step 1: Synthesis of 5-Nitroresorcinol (Selective Nitration of Resorcinol)
The selective nitration of resorcinol to the 5-position requires careful control of reaction conditions to minimize the formation of other isomers, such as 2-nitroresorcinol and 4,6-dinitroresorcinol.
Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, a mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) is prepared and cooled to 0-5 °C in an ice bath.
-
Resorcinol is dissolved in a suitable solvent, such as glacial acetic acid, and the solution is cooled to 0-5 °C.
-
The nitrating mixture is added dropwise to the resorcinol solution while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by pouring the mixture into ice-water, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with cold water until the washings are neutral, and then dried.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-nitroresorcinol.
Step 2: Synthesis of 5-Aminoresorcinol (Reduction of 5-Nitroresorcinol)
The reduction of the nitro group in 5-nitroresorcinol to an amino group can be achieved through various methods, with catalytic hydrogenation and metal/acid reduction being the most common.
Protocol 2a: Catalytic Hydrogenation
-
5-Nitroresorcinol is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The vessel is connected to a hydrogen source and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the theoretical amount of hydrogen is consumed, or until TLC analysis indicates the complete disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield 5-aminoresorcinol.
Protocol 2b: Reduction with Tin(II) Chloride
-
5-Nitroresorcinol is suspended in a mixture of concentrated hydrochloric acid and ethanol.
-
A solution of tin(II) chloride dihydrate in ethanol is added portion-wise to the suspension at room temperature.
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete as monitored by TLC.
-
After cooling, the mixture is made alkaline by the addition of a concentrated sodium hydroxide solution to precipitate tin salts.
-
The mixture is filtered, and the filtrate is extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 5-aminoresorcinol.
Step 3: Synthesis of 5-Aminoresorcinol Hydrochloride (Salt Formation)
The final step involves the conversion of the 5-aminoresorcinol free base into its more stable hydrochloride salt.
Protocol:
-
5-Aminoresorcinol is dissolved in a minimal amount of a suitable anhydrous solvent, such as ethanol or isopropanol.
-
A solution of hydrogen chloride in the same solvent (or gaseous hydrogen chloride) is added dropwise to the stirred solution until the pH becomes acidic.
-
The hydrochloride salt typically precipitates out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
The precipitate is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield 5-Aminoresorcinol hydrochloride.[1]
Characterization of 5-Aminoresorcinol Hydrochloride
The structure and purity of the synthesized 5-Aminoresorcinol hydrochloride are confirmed using various spectroscopic and analytical techniques.
Characterization Workflow
The characterization process involves a series of analytical methods to confirm the identity and purity of the synthesized compound.
Caption: Analytical workflow for the characterization of 5-Aminoresorcinol hydrochloride.
Spectroscopic Data
Table 1: Summary of Spectroscopic Data for 5-Aminoresorcinol Hydrochloride
| Technique | Key Observations |
| ¹H NMR | Aromatic protons exhibiting specific splitting patterns and chemical shifts characteristic of the 1,3,5-trisubstituted benzene ring. Signals for the amino and hydroxyl protons. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, with distinct shifts for the carbons bearing the amino and hydroxyl groups, as well as the unsubstituted carbons. |
| FTIR (cm⁻¹) | Broad O-H and N-H stretching bands, aromatic C-H stretching, C=C aromatic ring stretching, C-N stretching, and C-O stretching vibrations. |
| Mass Spec. (m/z) | Molecular ion peak corresponding to the free base (5-aminoresorcinol) and fragmentation patterns consistent with the loss of small molecules like CO and HCN. |
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons. Due to the symmetry of the molecule, two distinct signals for the aromatic protons are anticipated. The proton at C2 would appear as a triplet, while the protons at C4 and C6 would be a doublet. The chemical shifts of the amino and hydroxyl protons can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display four signals for the aromatic carbons. The carbon atoms attached to the hydroxyl groups (C1 and C3) and the amino group (C5) will have distinct chemical shifts, as will the unsubstituted carbon atoms (C2, C4, and C6).
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected in the following regions:
-
3200-3600 cm⁻¹: Broad bands corresponding to O-H and N-H stretching vibrations.
-
3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.
-
1580-1620 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
1200-1350 cm⁻¹: C-N stretching of the aromatic amine.
-
1000-1250 cm⁻¹: C-O stretching of the phenol groups.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 5-Aminoresorcinol, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the free base. Common fragmentation pathways for aromatic amines and phenols include the loss of small neutral molecules.[2]
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 5-Aminoresorcinol hydrochloride. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. Adherence to these methodologies will facilitate the reliable preparation and verification of this important chemical intermediate.
References
Physical and chemical properties of 5-amino-1,3-benzenediol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-amino-1,3-benzenediol hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines its fundamental characteristics, provides detailed experimental protocols for its synthesis and analysis, and presents data in a clear, accessible format to support research and development activities.
Core Physical and Chemical Properties
5-Amino-1,3-benzenediol hydrochloride is a water-soluble organic compound. While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the free base, 5-amino-1,3-benzenediol, provide a foundational understanding.
Table 1: Physical and Chemical Properties of 5-Amino-1,3-Benzenediol and its Hydrochloride Salt
| Property | Value | Source |
| Compound | 5-Amino-1,3-benzenediol Hydrochloride | |
| Molecular Formula | C₆H₈ClNO₂ | [1] |
| Molecular Weight | 161.58 g/mol | [1] |
| IUPAC Name | 5-aminobenzene-1,3-diol;hydrochloride | [1] |
| CAS Number | 6318-56-5 | [1] |
| Compound | 5-Amino-1,3-benzenediol (Free Base) | |
| Melting Point | 150-152 °C | |
| Molecular Formula | C₆H₇NO₂ | [2] |
| Molecular Weight | 125.13 g/mol |
Synthesis and Purification
The synthesis of amino-1,3-benzenediols, including the 5-amino isomer, can be achieved through a multi-step process. A general and reliable method involves the nitration of a protected 1,3-benzenediol, followed by hydrolysis and subsequent reduction of the nitro group. The final product is then isolated as its hydrochloride salt to improve stability.[3]
Experimental Protocol: General Synthesis of Amino-1,3-Benzenediols
This protocol describes a general method that can be adapted for the synthesis of 5-amino-1,3-benzenediol hydrochloride.
1. Nitration of a Protected 1,3-Benzenediol:
-
A 1,3-bis(alkylcarbonato)benzene is reacted with a nitrating agent under controlled conditions to yield a 1,3-bis(alkylcarbonato)nitrobenzene.[3]
2. Hydrolysis:
-
The resulting nitrobenzene derivative is then hydrolyzed to produce the corresponding nitro-1,3-benzenediol.[3]
3. Reduction of the Nitro Group:
-
The nitro-1,3-benzenediol is subsequently reduced to the amino-1,3-benzenediol. This can be achieved through catalytic hydrogenation.[3]
4. Formation of the Hydrochloride Salt and Purification:
-
The crude amino-1,3-benzenediol is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.[3]
-
Purification is typically achieved through recrystallization. A common procedure involves dissolving the crude product in concentrated hydrochloric acid, treating with decolorizing carbon, and then cooling to induce crystallization of the purified salt.[3]
Caption: General synthesis workflow for 5-amino-1,3-benzenediol hydrochloride.
Analytical Characterization
The identity and purity of 5-amino-1,3-benzenediol hydrochloride can be confirmed using a variety of analytical techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of aminobenzoic acid derivatives and related compounds.
Table 2: General Parameters for Chromatographic Analysis
| Parameter | HPLC | GC |
| Stationary Phase | Reversed-phase (e.g., C18) | Non-polar or medium-polarity capillary column |
| Mobile Phase/Carrier Gas | Acetonitrile/water gradients with acid modifiers (e.g., TFA) | Inert gas (e.g., Helium, Nitrogen) |
| Detection | UV-Vis (Diode Array Detector) | Mass Spectrometry (MS) |
A specific HPLC method for a related compound, 3-aminopiperidine, utilizes a chiral column with a mobile phase of aqueous phosphate buffer and acetonitrile, and UV detection at 254 nm. This suggests that similar conditions, with appropriate optimization, could be applied to the analysis of 5-amino-1,3-benzenediol hydrochloride.
Spectroscopic Methods
Spectroscopic techniques are essential for the structural elucidation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for 5-amino-1,3-benzenediol hydrochloride is not readily available, the 1H NMR spectrum of the related compound 1,3-benzenediol in DMSO-d6 can provide an indication of the expected aromatic proton signals.[4] For 5-amino-1,3-benzenediol hydrochloride, one would anticipate characteristic shifts for the aromatic protons, as well as signals for the amine and hydroxyl protons, which would be exchangeable with D₂O. The hydrochloride salt formation would likely shift the signals of the protons on and near the amino group.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| N-H stretch (amine salt) | 2800-3200 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (hydroxyl) | 1000-1260 |
| C-N stretch (amine) | 1020-1250 |
The provided FT-IR data for a similar compound, 5-amino-1H-pyrazole-5-carbonitrile, shows characteristic peaks for N-H, C-H, and other functional groups which can be used for comparative purposes.
Caption: A typical workflow for the synthesis and analytical characterization of a chemical compound.
Safety and Handling
5-Amino-1,3-benzenediol hydrochloride is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.
This technical guide serves as a foundational resource for professionals working with 5-amino-1,3-benzenediol hydrochloride. For further detailed information, consulting the primary literature and safety data sheets is strongly recommended.
References
- 1. 5-Aminobenzene-1,3-diol hydrochloride | C6H8ClNO2 | CID 459248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Aminobenzene-1,3-diol | C6H7NO2 | CID 410751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
Spectral Data Analysis of 5-Aminobenzene-1,3-diol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectral data for 5-Aminobenzene-1,3-diol hydrochloride (CAS No: 6318-56-5), a compound of interest in pharmaceutical and chemical research. This document compiles known spectroscopic information and provides experimental context to aid in its characterization and application.
Spectroscopic Data Summary
Comprehensive spectral data for this compound is not extensively available in the public domain. However, proton nuclear magnetic resonance (¹H NMR) data has been reported. The following table summarizes the available quantitative data.
| Technique | Parameter | Value |
| ¹H NMR | Chemical Shift (δ) | 6.32 ppm (singlet, 1H), 6.27 ppm (singlet, 2H) |
| ¹³C NMR | Not Available | - |
| IR | Not Available | - |
| Mass Spectrometry | Not Available | - |
Experimental Protocols
The reported ¹H NMR data was obtained according to the following protocol:
Synthesis of this compound:
A detailed synthesis method is described in patent EP2684868. The general procedure involves the reaction of phloroglucinol with concentrated ammonia, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
¹H NMR Spectroscopy:
The nuclear magnetic resonance hydrogen spectrum (¹H NMR) was recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated methanol (CD₃OD) for the analysis.[1]
Spectral Data Interpretation
¹H Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of this compound in CD₃OD shows two distinct signals. A singlet at 6.32 ppm corresponds to the single proton at the C2 position of the benzene ring. A second singlet at 6.27 ppm integrates to two protons, corresponding to the two equivalent protons at the C4 and C6 positions of the aromatic ring. The simplicity of the spectrum is due to the symmetrical nature of the molecule.
Expected Spectral Characteristics for Unavailable Data
-
¹³C NMR: The spectrum is expected to show four signals for the aromatic carbons due to the molecule's symmetry. The carbons bearing the hydroxyl groups (C1 and C3) would appear at a lower field (higher ppm) compared to the other aromatic carbons. The carbon attached to the amino group (C5) would also be shifted downfield. The C2, C4, and C6 carbons would have distinct chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit broad O-H stretching vibrations in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl groups. N-H stretching vibrations from the protonated amine (ammonium salt) would be expected in the 2800-3200 cm⁻¹ range, potentially overlapping with the O-H stretches. Aromatic C-H stretching should appear around 3000-3100 cm⁻¹. Characteristic C=C stretching bands for the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. C-N and C-O stretching vibrations would be present in the fingerprint region (below 1400 cm⁻¹).
-
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak for the free base (5-aminobenzene-1,3-diol) would be expected at m/z 125.13. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ at m/z 126.14 might be observed for the free base. For the hydrochloride salt, the spectrum would likely show the peak for the cationic part of the molecule.
Workflow for Spectral Data Acquisition
The following diagram illustrates a logical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide on the Solubility of 5-Aminobenzene-1,3-diol Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Aminobenzene-1,3-diol hydrochloride (CAS Number: 6318-56-5), a chemical compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the standardized experimental protocols for determining its solubility in key organic solvents. Furthermore, it presents a structured framework for recording and interpreting this data, which is crucial for applications ranging from reaction chemistry to formulation development in the pharmaceutical industry.
Core Compound Information
-
IUPAC Name: 5-aminobenzene-1,3-diol;hydrochloride[1]
-
Molecular Formula: C₆H₈ClNO₂[1]
-
Molecular Weight: 161.59 g/mol [2]
-
Synonyms: 3,5-Dihydroxyaniline Hydrochloride, 5-Aminoresorcinol hydrochloride[3]
Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Methanol | 25 | Data to be determined | |
| 40 | Data to be determined | ||
| Ethanol | 25 | Data to be determined | |
| 40 | Data to be determined | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | |
| 40 | Data to be determined | ||
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | |
| 40 | Data to be determined | ||
| Acetone | 25 | Data to be determined | |
| 40 | Data to be determined | ||
| Acetonitrile | 25 | Data to be determined | |
| 40 | Data to be determined |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure that requires precision and adherence to established methodologies to ensure data accuracy and reproducibility. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[4]
Objective
To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically resistant to the solvent)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer for concentration analysis
Methodology
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached. A common practice is to agitate for 24 to 72 hours. It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see if the concentration remains constant.
-
Phase Separation: Once equilibrium is established, allow the vials to rest in the thermostatic bath for a period to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to prevent precipitation. Immediately filter the solution using a syringe filter that is chemically compatible with the solvent to remove any undissolved microparticles.
-
Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the original undiluted solution, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL or mg/mL.
Visualized Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding the solubility of a compound is a critical first step that influences subsequent research pathways. The diagram below illustrates the logical relationship between solubility assessment and further preclinical studies.
Caption: Impact of solubility on drug development pathways.
This guide provides a foundational understanding and practical framework for assessing the solubility of this compound. Accurate and systematic determination of its solubility in various organic solvents is paramount for its effective application in research and development.
References
5-Aminobenzene-1,3-diol Hydrochloride: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminobenzene-1,3-diol hydrochloride, also known as 5-aminoresorcinol hydrochloride, is a highly functionalized aromatic compound that serves as a valuable and versatile building block in the field of medicinal chemistry. Its unique trifunctional nature, featuring an amino group and two hydroxyl groups on a benzene ring, provides multiple reactive sites for chemical modification. This allows for the construction of a diverse array of complex molecules with a wide range of biological activities. The strategic placement of these functional groups makes it an ideal starting material for the synthesis of various heterocyclic systems and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of the utility of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of kinase inhibitors and other therapeutic agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 6318-56-5 | [1][2] |
| Molecular Formula | C₆H₈ClNO₂ | [2] |
| Molecular Weight | 161.59 g/mol | [2] |
| Appearance | Off-white to gray crystalline powder | [1] |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in water and polar organic solvents. |
Synthetic Applications in Medicinal Chemistry
The strategic arrangement of the amino and hydroxyl groups on the benzene ring of 5-aminobenzene-1,3-diol allows for a variety of chemical transformations, making it a key intermediate in the synthesis of several classes of bioactive molecules.
Synthesis of Benzothiazole Derivatives
One of the most significant applications of anilines in medicinal chemistry is in the synthesis of the benzothiazole scaffold, which is a core structure in numerous pharmacologically active compounds, including kinase inhibitors, antimicrobial, and anticancer agents. The general synthesis of 2-aminobenzothiazoles from anilines involves a reaction with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid.
References
Discovery and history of 5-Aminoresorcinol and its salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoresorcinol, also known as 5-amino-1,3-benzenediol or 3,5-dihydroxyaniline, is a chemical compound of interest in various scientific fields, including synthetic chemistry and materials science. While not as extensively studied for its biological activity as other resorcinol derivatives, its structural similarity to biologically active phenols warrants investigation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of 5-Aminoresorcinol and its salts, with a focus on data relevant to research and development.
Introduction
5-Aminoresorcinol is an aromatic amine and a derivative of resorcinol (1,3-dihydroxybenzene). Its chemical structure, featuring both hydroxyl and amino functional groups, makes it a versatile intermediate in organic synthesis. While its primary applications have been in the chemical industry, its potential role in drug development as a scaffold or intermediate is an area of emerging interest.
Discovery and History
The precise date and discoverer of 5-Aminoresorcinol are not well-documented in easily accessible historical records. Early research on aromatic amines and phenols in the 19th and early 20th centuries likely led to its synthesis. One of its synonyms, "Phloramine," suggests a historical connection to phloroglucinol (1,3,5-trihydroxybenzene), a structurally related compound. The synthesis of amino-substituted phenols was an active area of research in classical organic chemistry. Typically, such compounds were prepared by the reduction of the corresponding nitro-phenols. The historical synthesis of 5-Aminoresorcinol would have likely followed the nitration of resorcinol, followed by reduction of the resulting 5-nitroresorcinol.
Physicochemical Properties
5-Aminoresorcinol is a solid at room temperature. Its properties are influenced by the presence of both acidic hydroxyl groups and a basic amino group, allowing it to form salts with both acids and bases.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [1][2] |
| Molecular Weight | 125.13 g/mol | [1] |
| CAS Number | 20734-67-2 | [1][2] |
| Predicted Boiling Point | 341.9 ± 12.0 °C | [3] |
| Predicted Density | 1.412 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 9.50 ± 0.10 | [2] |
Synthesis and Experimental Protocols
The most common and established method for the synthesis of 5-Aminoresorcinol is the reduction of 5-nitroresorcinol.
Synthesis of 5-Nitroresorcinol (Precursor)
The nitration of resorcinol can yield various isomers. To favor the formation of 4-nitro and subsequently dinitro derivatives, specific reaction conditions are necessary. The direct selective synthesis of 5-nitroresorcinol is less common; it is often produced as part of a mixture. However, processes for preparing dinitroresorcinol, which can be selectively reduced, are documented. For instance, 4,6-dinitroresorcinol can be prepared by reacting resorcinol with concentrated nitric acid that is substantially free of nitric acid suboxides at low temperatures (-15 to -21 °C).[4]
Reduction of 5-Nitroresorcinol to 5-Aminoresorcinol
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a widely used and efficient method.
Experimental Protocol: Catalytic Hydrogenation of 5-Nitroresorcinol
-
Materials: 5-nitroresorcinol, Ethanol (or other suitable solvent), Palladium on carbon (Pd/C) catalyst (5-10% w/w), Hydrogen gas (H₂), Inert gas (Nitrogen or Argon).
-
Apparatus: A hydrogenation apparatus (e.g., Parr hydrogenator or a flask equipped with a balloon filled with hydrogen), magnetic stirrer, filtration apparatus.
-
Procedure:
-
In a suitable reaction vessel, dissolve 5-nitroresorcinol in ethanol.
-
Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen) to remove air.
-
Introduce hydrogen gas into the vessel, either from a cylinder to a desired pressure (e.g., 1-4 atm) or by using a hydrogen-filled balloon for atmospheric pressure hydrogenation.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude 5-Aminoresorcinol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
-
Caption: General synthesis workflow for 5-Aminoresorcinol and its salts.
Salts of 5-Aminoresorcinol
The presence of the basic amino group allows 5-Aminoresorcinol to readily form salts with various acids. The hydrochloride and sulfate salts are common forms for improving the stability and solubility of amines.
Preparation of 5-Aminoresorcinol Hydrochloride
Experimental Protocol:
-
Materials: 5-Aminoresorcinol, Concentrated hydrochloric acid (HCl), Diethyl ether or other suitable non-polar solvent.
-
Apparatus: Beaker or flask, magnetic stirrer, ice bath, filtration apparatus.
-
Procedure:
-
Dissolve the crude or purified 5-Aminoresorcinol in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a slight stoichiometric excess of concentrated hydrochloric acid dropwise with stirring.
-
A precipitate of 5-Aminoresorcinol hydrochloride should form.
-
Continue stirring in the ice bath for a short period to ensure complete precipitation.
-
Collect the solid salt by vacuum filtration.
-
Wash the salt with a small amount of cold diethyl ether to remove any unreacted starting material and excess acid.
-
Dry the salt under vacuum.
-
Properties of Aminoresorcinol Salts
| Property | Expected Value/Characteristic (by analogy to 4-Aminoresorcinol HCl) | Source |
| Appearance | Crystalline solid | [5] |
| Solubility | Higher water solubility compared to the free base | [5] |
| Melting Point | Likely to decompose at a high temperature (e.g., >200 °C) | [6] |
Biological Activity and Potential Applications in Drug Development
The biological activity of 5-Aminoresorcinol itself has not been extensively investigated. However, the broader class of resorcinol derivatives exhibits a wide range of biological effects, suggesting potential areas for future research.
Resorcinol-containing compounds are known to interact with various biological targets. For instance, certain resorcinol derivatives are inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[7] The structurally similar 2-Aminoresorcinol has been identified as a potent inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion.[8] Furthermore, some resorcinol derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory cascade.[9]
Given these activities within the resorcinol class, 5-Aminoresorcinol could serve as a valuable scaffold or starting material for the synthesis of novel therapeutic agents. Its functional groups provide handles for chemical modification to explore structure-activity relationships and develop compounds with specific biological profiles.
Signaling Pathways:
Currently, there is no specific, well-defined signaling pathway in which 5-Aminoresorcinol has been demonstrated to play a direct role. The general biological activities observed for related resorcinols, such as enzyme inhibition, do not in themselves constitute a signaling pathway. Further research is required to determine if 5-Aminoresorcinol or its derivatives interact with specific cellular receptors or modulate intracellular signaling cascades.
Conclusion
5-Aminoresorcinol is a chemical compound with a straightforward synthesis, primarily through the reduction of its nitro precursor. While its history is not prominently documented, its utility as a chemical intermediate is clear. The physicochemical properties of the free base and the anticipated properties of its salts make it a subject of interest for further study. Although direct evidence of its involvement in specific biological signaling pathways is currently lacking, the known activities of related resorcinol derivatives suggest that 5-Aminoresorcinol holds potential as a building block in the design and development of new bioactive molecules. This guide provides a foundation for researchers and professionals in the field to understand and further explore the chemistry and potential applications of this compound.
References
- 1. 5-Aminoresorcinol | 20734-67-2 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-Aminoresorcinol CAS#: 20734-67-2 [m.chemicalbook.com]
- 4. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. 4-氨基间苯二酚 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminoresorcinol is a potent alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Exploration of the Electronic Structure of 5-Aminobenzene-1,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic structure of 5-Aminobenzene-1,3-diol (also known as 3,5-dihydroxyaniline). In the absence of extensive experimental and computational studies directly targeting this molecule, this document presents a hypothetical yet methodologically rigorous investigation based on established principles of computational chemistry. By employing Density Functional Theory (DFT), this guide elucidates the molecular geometry, electronic properties, and spectroscopic characteristics of 5-Aminobenzene-1,3-diol. The presented data, including optimized structural parameters, frontier molecular orbital analysis, and simulated spectroscopic data, offers valuable insights for researchers in drug design and materials science. This work also explores the potential biological significance of this compound, contextualized within relevant signaling pathways.
Introduction
5-Aminobenzene-1,3-diol is an aromatic organic compound featuring both amino and hydroxyl functional groups. This unique combination imparts a range of chemical properties that make it a molecule of interest in various scientific domains, including medicinal chemistry and polymer science. The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and potential biological activity. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are powerful tools for investigating these properties at the atomic level.
This guide outlines a theoretical study of 5-Aminobenzene-1,3-diol, providing a foundational understanding of its electronic characteristics. The methodologies and data presented herein serve as a robust framework for future experimental and computational investigations.
Computational Methodology
The electronic structure calculations detailed in this guide were hypothetically performed using the Gaussian 09 suite of programs. The molecular geometry of 5-Aminobenzene-1,3-diol was optimized in the gas phase using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set, which includes diffuse and polarization functions, was employed to provide a balanced description of the electronic structure. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
The workflow for the computational analysis is depicted below:
Methodological & Application
Application Notes and Protocols: Synthesis of Azo Dyes Using 5-Aminobenzene-1,3-diol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. These dyes are widely utilized in various industrial and scientific applications, including textiles, printing, food technology, and pharmaceuticals. Their broad spectrum of colors, straightforward synthesis, and tunable properties make them a subject of continuous research. Azo compounds have also garnered attention in the biomedical field for their potential as antibacterial, antiviral, and anticancer agents.
This document provides detailed protocols for the synthesis of azo dyes using 5-aminobenzene-1,3-diol hydrochloride as a key coupling component. The presence of amino and hydroxyl groups on the benzene ring of this precursor makes it a highly activated aromatic system, facilitating the electrophilic substitution reaction with diazonium salts. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for the initial stages of the coupling reaction.
General Reaction Scheme
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization of a primary aromatic amine: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.[1]
-
Azo coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling agent, in this case, this compound. The coupling reaction is typically carried out in a slightly alkaline medium to deprotonate the hydroxyl groups of the diol, thereby increasing its nucleophilicity.
Experimental Protocols
Protocol 1: General Synthesis of an Azo Dye from a Primary Aromatic Amine and this compound
This protocol outlines the general procedure for the synthesis of an azo dye. The specific quantities of reagents will depend on the chosen aromatic amine.
Materials:
-
Primary aromatic amine (e.g., aniline, p-toluidine, sulfanilic acid)
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Urea (optional, to quench excess nitrous acid)
-
Distilled water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
Part A: Diazotization of the Primary Aromatic Amine
-
In a 250 mL beaker, dissolve the chosen primary aromatic amine (0.1 mol) in a solution of concentrated hydrochloric acid (25 mL) and water (50 mL). Stir until the amine is completely dissolved. Some amines may require gentle heating to dissolve, in which case the solution should be cooled back to room temperature.
-
Cool the solution to 0–5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite (0.1 mol, 6.9 g) in 30 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution using a dropping funnel. The addition should be done over 10–15 minutes, ensuring the temperature does not rise above 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 15–20 minutes to ensure the reaction goes to completion.
-
(Optional) Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If present, a small amount of urea can be added to quench it. The resulting solution contains the diazonium salt and is used immediately in the next step.
Part B: Azo Coupling with this compound
-
In a 500 mL beaker, dissolve this compound (0.1 mol, 16.16 g) in 100 mL of distilled water.
-
Cool this solution to 0–5 °C in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution from Part A to the cold solution of this compound with vigorous stirring.
-
During the addition of the diazonium salt, slowly add a 10% aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 8 and 10. The color of the solution will change as the azo dye is formed.
-
After the complete addition of the diazonium salt, continue stirring the reaction mixture in the ice bath for another 30 minutes.
-
The precipitated azo dye is then collected by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with a small amount of cold water to remove any soluble impurities.
-
Dry the product in a desiccator or a drying oven at a low temperature.
Data Presentation
The following table provides illustrative quantitative data for the synthesis of a hypothetical azo dye derived from the coupling of diazotized aniline with this compound. Researchers should replace this with their experimental data.
| Parameter | Value |
| Reactants | |
| Aromatic Amine | Aniline |
| Coupling Component | This compound |
| Reaction Conditions | |
| Diazotization Temperature | 0-5 °C |
| Coupling pH | 8-10 |
| Reaction Time | 1 hour |
| Product Characterization | |
| Yield | 85% |
| Color | Deep Red |
| Melting Point | 210-215 °C (decomposes) |
| λmax (in ethanol) | 480 nm |
| FT-IR (cm⁻¹) | |
| O-H stretch | ~3400 (broad) |
| N-H stretch | ~3300 |
| N=N stretch | ~1450 |
| ¹H NMR (DMSO-d₆, δ ppm) | |
| Aromatic Protons | 6.5-8.0 (multiplet) |
| OH Protons | ~9.5 (broad singlet) |
| NH₂ Protons | ~5.0 (broad singlet) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of azo dyes.
General Signaling Pathway for Azo Dye Cytotoxicity
Many azo dyes exhibit biological activity, and their mechanism of action can involve various cellular pathways. For instance, some azo compounds have been shown to induce apoptosis in cancer cells. The following diagram illustrates a generalized signaling pathway that could be investigated for a novel azo dye.
Caption: Generalized apoptosis signaling pathway.
Applications and Future Perspectives
Azo dyes synthesized from this compound are expected to exhibit interesting properties due to the presence of multiple functional groups. The amino and hydroxyl substituents can act as auxochromes, potentially leading to dyes with intense colors and good dyeing properties on various fabrics.
Furthermore, these functional groups offer sites for further chemical modification, which is of particular interest in drug development. For instance, they could be conjugated to other bioactive molecules to create targeted drug delivery systems. The potential biological activities of these novel azo dyes, such as their antimicrobial and anticancer properties, warrant further investigation. The protocols provided herein offer a solid foundation for researchers to synthesize and explore the potential of this promising class of compounds. The applications of azo dyes are vast, ranging from traditional uses in the textile industry to cutting-edge biomedical research, including bioimaging and photodynamic therapy.[2]
References
Application Notes: Diazotization of 5-Aminoresorcinol Hydrochloride
The diazotization of aromatic amines is a cornerstone reaction in synthetic organic chemistry, converting a primary amino group into a highly versatile diazonium salt. This process is fundamental for the synthesis of a wide array of aromatic compounds. The resulting diazonium salt of 5-aminoresorcinol is a reactive intermediate, particularly valuable in the development of azo dyes and as a precursor for various substitution reactions.
The general method involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[1][2][3] Due to the inherent instability of most diazonium salts, the reaction is conducted at low temperatures, typically between 0 and 5 °C, to prevent decomposition.[2][3] The diazonium salt solution is usually used immediately in subsequent reactions without isolation.[2]
The diazonium salt derived from 5-aminoresorcinol is particularly reactive in azo coupling reactions due to the activating effect of the two hydroxyl groups on the aromatic ring. These intermediates are crucial in the synthesis of specialized dyes and pigments.[4] Furthermore, the diazonium group can be replaced by a variety of substituents (e.g., -OH, -Cl, -Br, -CN, -F) through reactions like the Sandmeyer or Schiemann reactions, making it a pivotal tool for introducing diverse functionalities onto the resorcinol scaffold.[1][5]
Safety Precautions: Diazonium salts are thermally unstable and can be explosive in their solid, dry state.[6] Therefore, they are almost always prepared and used in a cold aqueous solution. It is imperative to maintain the low temperature throughout the synthesis and subsequent use.[2][6] Any excess nitrous acid should be quenched, for example with urea or sulfamic acid, after the diazotization is complete.
Quantitative Data Summary
The following table summarizes the reagents and their respective quantities for the diazotization of 5-aminoresorcinol hydrochloride on a 10 mmol scale.
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Amount | Concentration / Notes |
| 5-Aminoresorcinol Hydrochloride | 161.59 | 1.0 | 1.62 g | Starting material |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~2.5 - 3.0 | ~7.5 - 9.0 mL | ~37% w/w; used in excess to ensure acidic conditions and solubility |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.0 - 1.05 | 0.69 - 0.72 g | Diazotizing agent |
| Deionized Water | 18.02 | - | ~40 mL | Solvent |
| Urea or Sulfamic Acid | 60.06 or 97.09 | - | Small amount | To quench excess nitrous acid |
Detailed Experimental Protocol
This protocol describes the preparation of a diazonium salt solution from 5-aminoresorcinol hydrochloride for immediate use in subsequent reactions.
Materials and Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Beakers and graduated cylinders
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Solution:
-
In the 250 mL three-necked flask, suspend 1.62 g (10 mmol) of 5-aminoresorcinol hydrochloride in 25 mL of deionized water.
-
Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Place the flask in an ice-salt bath and begin stirring.
-
Slowly add 7.5 mL of concentrated hydrochloric acid to the suspension. The temperature should be maintained below 5 °C during the addition.[7]
-
Stir the mixture until the 5-aminoresorcinol hydrochloride is fully dissolved. A clear, pale solution should be obtained.
-
-
Preparation of the Nitrite Solution:
-
In a separate small beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 15 mL of cold deionized water. Keep this solution in an ice bath until ready for use.
-
-
Diazotization Reaction:
-
Ensure the temperature of the amine solution is stable between 0 and 5 °C.[3]
-
Slowly add the cold sodium nitrite solution dropwise from the dropping funnel to the stirred amine solution over a period of 20-30 minutes.
-
It is critical to maintain the reaction temperature between 0 and 5 °C throughout the addition, as the reaction is exothermic.[8]
-
After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.[9]
-
-
Monitoring for Completion:
-
To check for the completion of the diazotization, test for the presence of excess nitrous acid.
-
Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate formation of a blue-black color indicates the presence of excess nitrous acid and that the diazotization is complete.
-
If the test is negative, add a small additional amount of the sodium nitrite solution and stir for another 10 minutes before re-testing.
-
-
Quenching Excess Nitrous Acid (Optional but Recommended):
-
Once the reaction is complete, any excess nitrous acid can be destroyed by the careful, portion-wise addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[9] This prevents unwanted side reactions in subsequent steps.
-
-
Use of the Diazonium Salt Solution:
-
The resulting cold solution of the 5-hydroxy-1,3-benzenediazonium chloride is now ready for immediate use in subsequent coupling or substitution reactions. The solution should not be stored.[2]
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for the synthesis of the diazonium salt.
References
- 1. byjus.com [byjus.com]
- 2. Preparation of Diazonium salts, Chemistry by unacademy [unacademy.com]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. study.com [study.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. rsc.org [rsc.org]
- 8. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 9. scialert.net [scialert.net]
5-Aminobenzene-1,3-diol Hydrochloride: A Versatile Precursor for the Synthesis of Bioactive Heterocycles
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Aminobenzene-1,3-diol hydrochloride, also known as 5-aminoresorcinol hydrochloride, is a highly functionalized aromatic compound that serves as a valuable precursor for the synthesis of a diverse range of bioactive heterocyclic molecules. Its unique structure, featuring both amino and dihydroxyl functionalities on a benzene ring, allows for its participation in various cyclization and condensation reactions to form privileged scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of quinoline, benzoxazole, and phenoxazine derivatives from this compound, along with their potential biological activities and associated signaling pathways.
I. Synthesis of Bioactive Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Doebner-von Miller reaction provides a classic and adaptable method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.
Experimental Protocol: Synthesis of 7-Hydroxy-5-aminoquinoline Derivatives via Doebner-von Miller Reaction
This protocol describes the synthesis of a 7-hydroxy-5-aminoquinoline derivative using this compound and an α,β-unsaturated aldehyde.
Materials:
-
This compound
-
Crotonaldehyde (or other α,β-unsaturated aldehyde/ketone)
-
Concentrated Sulfuric Acid
-
Arsenic pentoxide (or other oxidizing agent)
-
Ethanol
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of this compound and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Slowly add an oxidizing agent, such as arsenic pentoxide, in portions to the mixture.
-
Carefully heat the reaction mixture to initiate the exothermic reaction. Maintain a controlled temperature, using external cooling if necessary.
-
Once the initial exothermic reaction subsides, heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-hydroxy-5-aminoquinoline derivative.
Biological Activity and Signaling Pathway
Antimicrobial Activity: Quinolone derivatives are well-known for their antibacterial effects, primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in cell death.[1]
Table 1: Representative Antimicrobial Activity of Quinolone Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | S. aureus | 2 | [2] |
| Hybrid 7b | S. aureus | 2 | [2] |
| Hybrid 8b | E. coli | 0.0626 | [3] |
Note: Data for specific derivatives of 7-hydroxy-5-aminoquinoline were not available in the search results. The table provides representative data for other quinolone derivatives.
dot
Caption: Quinolone inhibition of DNA gyrase/topoisomerase IV.
II. Synthesis of Bioactive Benzoxazoles
Benzoxazoles are another important class of heterocyclic compounds possessing a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5] A common synthetic route involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives.
Experimental Protocol: Synthesis of 6,8-Dihydroxy-2-substituted-benzoxazoles
This protocol outlines the synthesis of a dihydroxybenzoxazole derivative from this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Combine equimolar amounts of this compound and the desired carboxylic acid in a reaction vessel containing polyphosphoric acid (PPA).[6]
-
Stir the mixture at an elevated temperature (e.g., 100-150°C) for several hours to facilitate the condensation and cyclization reaction. Monitor the reaction progress using TLC.[6]
-
Upon completion, carefully pour the hot reaction mixture into ice water to precipitate the crude product.[6]
-
Extract the product into an organic solvent such as ethyl acetate.[6]
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.[6]
-
Purify the crude product by column chromatography on silica gel.
Biological Activity and Signaling Pathway
Anticancer Activity: Certain benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can vary, but some have been shown to induce apoptosis.
Table 2: Representative Anticancer Activity of Benzoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5Cl | MCF-7 (Breast) | 3.065–3.785 | [7] |
| Compound 5Cl | HeLa (Cervical) | 3.065–3.785 | [7] |
| Compound 5Cl | WiDr (Colorectal) | 3.065–3.785 | [7] |
Note: Data for specific derivatives of 6,8-dihydroxybenzoxazole were not available in the search results. The table provides representative data for other benzoxazole derivatives.
dot
Caption: Workflow for synthesis and anticancer evaluation.
III. Synthesis of Bioactive Phenoxazines
Phenoxazine-based compounds are of significant interest due to their diverse biological activities, including kinase inhibition. The synthesis of phenoxazines can be achieved through the oxidative cyclization of aminophenols.
Experimental Protocol: Oxidative Synthesis of Dihydroxyphenoxazine Derivatives
This protocol describes a general method for the synthesis of a dihydroxyphenoxazine derivative from this compound.
Materials:
-
This compound
-
Oxidizing agent (e.g., Potassium permanganate, Iron(III) chloride)
-
Solvent (e.g., Acetone, Methanol)
-
Buffer solution (to control pH)
Procedure:
-
Dissolve this compound in a suitable solvent in a reaction flask.
-
Adjust the pH of the solution using a buffer, as the efficiency of the oxidative coupling can be pH-dependent.
-
Slowly add a solution of the oxidizing agent to the reaction mixture with stirring.
-
Continue stirring at room temperature or with gentle heating for several hours, monitoring the formation of the colored phenoxazine derivative by TLC.
-
Once the reaction is complete, quench any remaining oxidizing agent.
-
Remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the desired dihydroxyphenoxazine derivative.
Biological Activity and Signaling Pathway
Kinase Inhibitory Activity: Certain phenoxazine derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[8][9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[8]
Table 3: Representative Kinase Inhibitory Activity of Heterocyclic Compounds
| Compound | Kinase Target | IC50 (nM) | Reference |
| Compound 11 | FAK | 5.9 | [10] |
| Compound 19 | FAK | 19.1 | [10] |
| Compound 28 | FAK | 44.6 | [10] |
| Compound 28 | Pyk2 | 70.19 | [10] |
Note: Data for specific derivatives of dihydroxyphenoxazine were not available in the search results. The table provides representative data for other kinase inhibitors.
dot
Caption: Phenoxazine derivative inhibiting a protein kinase pathway.
Conclusion
This compound is a versatile and readily available precursor for the synthesis of a variety of bioactive heterocycles. The protocols provided herein for the synthesis of quinoline, benzoxazole, and phenoxazine derivatives offer a foundation for further exploration and drug discovery efforts. The potential of these derivatives as antimicrobial and anticancer agents, through mechanisms such as DNA gyrase and kinase inhibition, highlights the importance of this chemical scaffold in the development of novel therapeutics. Further derivatization and biological evaluation of compounds synthesized from this compound are warranted to fully elucidate their therapeutic potential.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro kinase assay [protocols.io]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Aminobenzene-1,3-diol Hydrochloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Aminobenzene-1,3-diol hydrochloride (also known as 5-aminoresorcinol hydrochloride) as a key starting material in the synthesis of a versatile class of pharmaceutical intermediates: the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-ones . This tricyclic scaffold is a core component of various potent and selective kinase inhibitors with potential applications in oncology and inflammatory diseases.
Introduction
This compound is a highly functionalized aromatic building block. The presence of two hydroxyl groups and an amino group on the benzene ring allows for multiple reaction pathways to construct complex heterocyclic systems. A significant application of this compound is in the synthesis of kinase inhibitors, which are crucial in modern drug discovery for targeting signaling pathways implicated in diseases like cancer.
Core Application: Synthesis of Kinase Inhibitors
A prominent application of this compound is in the synthesis of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one derivatives. This scaffold has been identified as a privileged structure for targeting several important kinases, including Doublecortin-like kinase 1 (DCLK1), Phosphoinositide 3-kinase (PI3K), Big MAP kinase 1 (BMK1/ERK5), and c-Met.[1][3][4][5][6]
General Synthetic Pathway
The synthesis of the diazepinone scaffold generally involves a multi-step process, with a key step being the condensation of a 2,4-dihalopyrimidine with an aminophenol derivative, followed by intramolecular cyclization. This compound can be utilized to introduce the di-hydroxyl functionality onto the benzene ring of the final product.
Experimental Protocols
The following protocols are generalized procedures based on published literature for the synthesis of the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one scaffold.
Protocol 1: Synthesis of the Tricyclic Core
This protocol outlines the key steps for the construction of the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one core.
Step 1: Buchwald-Hartwig Amination
-
Combine 2,4-dichloro-5-nitropyrimidine (1.0 eq.), the desired aniline (e.g., a derivative of 5-aminobenzene-1,3-diol where the hydroxyl groups are appropriately protected) (1.1 eq.), Pd₂(dba)₃ (0.05 eq.), Xantphos (0.1 eq.), and Cs₂CO₃ (2.0 eq.) in a sealed tube.
-
Add anhydrous 1,4-dioxane as the solvent.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 120 °C for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in a mixture of ethanol and water.
-
Add iron powder (5.0 eq.) and ammonium chloride (5.0 eq.).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the hot solution through celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
Step 3: Intramolecular Cyclization
-
Dissolve the crude amine from Step 2 in a suitable solvent such as acetic acid or a high-boiling point ether (e.g., diphenyl ether).
-
Heat the reaction mixture to a high temperature (typically >150 °C) to induce intramolecular cyclization.
-
Monitor the formation of the tricyclic product by TLC or LC-MS.
-
Upon completion, cool the reaction and purify the product by recrystallization or column chromatography.
Step 4: N-Alkylation (Optional)
-
To a solution of the tricyclic core in an anhydrous aprotic solvent (e.g., DMF or THF), add a suitable base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.
-
Stir the mixture for 30 minutes, then add the desired alkyl halide (e.g., methyl iodide).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation
The following tables summarize key quantitative data for representative compounds based on the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one scaffold.
Table 1: Inhibitory Activity of Representative Diazepinone Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| DCLK1-IN-1 | DCLK1 | 2.5 | [1] |
| Compound 11 | BMK1 (ERK5) | 19 (Kd) | [3] |
| Compound 21 | BMK1 (ERK5) | 130 (Cellular IC₅₀) | [3] |
| PI3K-δ/γ Inhibitor | PI3K-δ | 10 | [4] |
| PI3K-δ/γ Inhibitor | PI3K-γ | 29 | [4] |
| Compound 17f | c-Met | 10 | [6] |
Table 2: Anti-proliferative Activity of a c-Met Inhibitor Derivative
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
| PC-3 | Prostate Cancer | 0.85 | [6] |
| Panc-1 | Pancreatic Cancer | 0.92 | [6] |
| HepG2 | Liver Cancer | 1.27 | [6] |
| Caki-1 | Kidney Cancer | 0.31 | [6] |
Visualizations
Experimental Workflow
Caption: General synthetic workflow for producing diazepinone kinase inhibitors.
DCLK1 Signaling Pathway
Caption: DCLK1 signaling and the point of inhibition.
PI3K Signaling Pathway
Caption: PI3K signaling pathway and the point of inhibition.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates, particularly the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one scaffold. The resulting compounds have demonstrated significant potential as selective inhibitors of various kinases implicated in cancer and other diseases. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of this important class of molecules in drug discovery and development.
References
- 1. Synthesis and Structure-Activity Relationships of DCLK1 Kinase Inhibitors Based on a 5,11-Dihydro-6 H-benzo[ e]pyrimido[5,4- b][1,4]diazepin-6-one Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a benzo[e]pyrimido-[5,4-b][1,4]diazepin-6(11H)-one as a Potent and Selective Inhibitor of Big MAP Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Series of 5,11-Dihydro-6 H-benzo[ e]pyrimido[5,4- b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel 6,11-dihydro-5H-benzo[e]pyrimido- [5,4-b][1,4]diazepine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Aminobenzene-1,3-diol Hydrochloride in Hair Dye Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminobenzene-1,3-diol hydrochloride, also known as 5-aminoresorcinol hydrochloride, is a key aromatic amine used in permanent oxidative hair dye formulations. It functions as a "coupler" or "secondary intermediate." By itself, it is colorless, but when combined with a "primary intermediate" (such as p-phenylenediamine or p-aminophenol) in the presence of an oxidizing agent (typically hydrogen peroxide) under alkaline conditions, it undergoes a chemical reaction to form stable, colored molecules that impart a permanent color to the hair fiber. This document provides detailed application notes and experimental protocols for the use and evaluation of this compound in hair dye formulations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Aminobenzene-1,3-diol and its hydrochloride salt is presented in Table 1.
| Property | 5-Aminobenzene-1,3-diol | This compound |
| Synonyms | 5-Aminoresorcinol, 3,5-Dihydroxyaniline | 5-Aminoresorcinol HCl |
| CAS Number | 20734-67-2 | 6318-56-5 |
| Molecular Formula | C₆H₇NO₂ | C₆H₇NO₂ · HCl |
| Molecular Weight | 125.13 g/mol | 161.59 g/mol |
| Appearance | Powder | Solid |
| Melting Point | 150-152 °C | Not available |
| Solubility | Soluble in water | Soluble in water |
Role in Oxidative Hair Dyeing
In the oxidative hair dyeing process, small, colorless molecules penetrate the hair shaft. Inside the hair cortex, an oxidation reaction occurs, leading to the formation of larger, colored molecules that are trapped within the hair fiber, resulting in a long-lasting color.[1]
This compound acts as a meta-aminophenol derivative, which is a class of couplers. The final color achieved depends on the specific combination of the primary intermediate and the coupler. By varying the couplers used in a formulation, a wide spectrum of shades can be produced.
Experimental Protocols
Protocol 1: Preparation of a Basic Oxidative Hair Dye Formulation
This protocol describes the preparation of a simple, experimental oxidative hair dye formulation for evaluation purposes.
Materials:
-
This compound
-
Primary intermediate (e.g., p-phenylenediamine, p-aminophenol)
-
Alkalizing agent (e.g., ammonium hydroxide, monoethanolamine)
-
Thickener (e.g., cetearyl alcohol, carbomer)
-
Surfactant (e.g., oleth-10, oleth-20)
-
Antioxidant (e.g., sodium sulfite, erythorbic acid)
-
Chelating agent (e.g., EDTA)
-
Deionized water
-
Developer (6% hydrogen peroxide solution)
Procedure:
-
Dye Base Preparation:
-
In a suitable vessel, heat the deionized water to 70-75°C.
-
Add the thickener and mix until fully dispersed and a gel is formed.
-
In a separate vessel, combine the primary intermediate and this compound with a small amount of water and the surfactant. Heat gently and stir until dissolved.
-
Add the dissolved dye intermediates to the gel base and mix until uniform.
-
Add the antioxidant and chelating agent and mix thoroughly.
-
Cool the mixture to below 40°C.
-
Adjust the pH to the desired alkaline range (typically 9-10.5) using the alkalizing agent.
-
Add deionized water to reach the final desired volume and mix until homogeneous.
-
-
Application:
-
Immediately before application, mix the dye base with the developer in a 1:1 ratio.
-
Apply the mixture to hair swatches (e.g., natural white hair swatches).
-
Allow the dye to process for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Rinse the hair swatches thoroughly with water until the water runs clear.
-
Wash with a standard shampoo, rinse, and allow to air dry.
-
Protocol 2: Evaluation of Colorimetric Performance
This protocol outlines the quantitative measurement of the color imparted to the hair.
Materials and Equipment:
-
Dyed hair swatches (from Protocol 1)
-
Spectrophotometer or colorimeter
-
CIELAB color space software
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Take multiple color readings from different areas of each dyed hair swatch to ensure an accurate average.
-
Record the CIELAB values for each swatch:
-
L* : Lightness (0 = black, 100 = white)
-
a : Red/green axis (+a = red, -a* = green)
-
b : Yellow/blue axis (+b = yellow, -b* = blue)
-
-
Calculate the average L, a, and b* values for each formulation.
-
This data can be used to objectively compare the colors produced by different dye combinations.
Protocol 3: Assessment of Wash Fastness
This protocol evaluates the durability of the hair color to repeated washing.
Materials and Equipment:
-
Dyed hair swatches
-
Standard shampoo solution (e.g., 10% sodium lauryl ether sulfate solution)
-
Water bath or automated washing instrument
-
Spectrophotometer or colorimeter
Procedure:
-
Measure the initial color of the dyed hair swatches as described in Protocol 2.
-
Subject the swatches to a series of washing cycles. A typical cycle consists of:
-
Wetting the swatch with water of a controlled temperature (e.g., 40°C).
-
Applying a standardized amount of shampoo and lathering for a set time (e.g., 1 minute).
-
Rinsing with water for a set time (e.g., 1 minute).
-
Allowing the swatch to air dry completely.
-
-
Repeat the washing cycle for a predetermined number of times (e.g., 5, 10, and 20 cycles).
-
After each set of cycles, measure the color of the swatches using the spectrophotometer.
-
Calculate the total color difference (ΔE) after each set of washes using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] where ΔL, Δa, and Δb are the differences in the respective values before and after washing.
-
A higher ΔE* value indicates greater color fading.
Protocol 4: Assessment of Light Fastness
This protocol evaluates the stability of the hair color upon exposure to light.
Materials and Equipment:
-
Dyed hair swatches
-
Light exposure chamber with a controlled light source (e.g., Xenon arc lamp)
-
Spectrophotometer or colorimeter
Procedure:
-
Measure the initial color of the dyed hair swatches.
-
Mount the swatches in the light exposure chamber.
-
Expose the swatches to a specified dose of light radiation, simulating prolonged sun exposure.
-
After the exposure period, remove the swatches and measure their color again.
-
Calculate the total color difference (ΔE*) as described in Protocol 3.
-
A higher ΔE* value indicates lower light fastness.
Data Presentation
The following tables are templates for organizing the quantitative data obtained from the experimental protocols.
Table 2: Colorimetric Data of Hair Dye Formulations
| Formulation ID | Primary Intermediate | Coupler (5-Aminobenzene-1,3-diol HCl) Conc. (%) | L | a | b* |
| F01 | p-Phenylenediamine | 0.5 | |||
| F02 | p-Phenylenediamine | 1.0 | |||
| F03 | p-Aminophenol | 0.5 | |||
| F04 | p-Aminophenol | 1.0 |
Table 3: Wash Fastness Data
| Formulation ID | ΔE* after 5 Washes | ΔE* after 10 Washes | ΔE* after 20 Washes |
| F01 | |||
| F02 | |||
| F03 | |||
| F04 |
Table 4: Light Fastness Data
| Formulation ID | ΔE* after Light Exposure |
| F01 | |
| F02 | |
| F03 | |
| F04 |
Signaling Pathways and Workflows
The following diagrams illustrate the key processes involved in the application and evaluation of this compound in hair dye formulations.
Caption: Oxidative hair dye formation mechanism.
Caption: Experimental workflow for hair dye evaluation.
Safety Considerations
This compound is a skin and eye irritant. Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical. All procedures should be performed in a well-ventilated area. A patch test is recommended before the application of any new hair dye formulation to assess the potential for allergic reactions.
References
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 5-Aminoresorcinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of fluorescent probes derived from 5-aminoresorcinol. The protocols focus on two primary synthetic routes: the Pechmann condensation to yield coumarin-based probes and the Skraup synthesis to produce quinoline-based scaffolds. These fluorophores have potential applications in various research areas, including cellular imaging and sensing of physiological parameters.
Introduction
5-Aminoresorcinol is a versatile starting material for the synthesis of fluorescent probes due to the presence of both hydroxyl and amino functionalities on an aromatic core. These groups can be exploited to construct various heterocyclic systems that form the basis of many fluorophores. The electron-donating nature of the amino and hydroxyl groups often leads to desirable photophysical properties, such as high quantum yields and sensitivity to the local environment.
This document outlines the synthesis of two key fluorescent scaffolds from 5-aminoresorcinol: a 7-amino-5-hydroxycoumarin derivative via the Pechmann condensation and a dihydroxy-amino-quinoline derivative through the Skraup synthesis.
I. Synthesis of a 7-Amino-5-hydroxycoumarin Probe via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[1] In this protocol, 5-aminoresorcinol reacts with ethyl acetoacetate to form 7-amino-5-hydroxy-4-methylcoumarin. The amino group at the 7-position is known to be crucial for the fluorescent properties of many coumarin dyes.[2]
Experimental Protocol: Synthesis of 7-Amino-5-hydroxy-4-methylcoumarin
This protocol is adapted from established Pechmann condensation procedures for substituted phenols.[1][3]
Materials:
-
5-Aminoresorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-aminoresorcinol (e.g., 5.0 g, 0.04 mol).
-
Addition of Reagents: To the flask, add ethyl acetoacetate (e.g., 5.2 mL, 0.04 mol).
-
Acid Catalysis: Carefully and slowly add concentrated sulfuric acid (e.g., 20 mL) to the mixture while cooling the flask in an ice bath to control the exothermic reaction.
-
Reaction: Stir the mixture at room temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, pour the reaction mixture slowly onto crushed ice in a large beaker with constant stirring.
-
Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water to remove any residual acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven.
Photophysical Data
The photophysical properties of 7-amino-5-hydroxy-4-methylcoumarin are expected to be similar to other 7-aminocoumarin derivatives. The following table provides estimated values based on data for structurally related compounds.
| Property | Estimated Value | Reference Compound | Citation(s) |
| Excitation Maximum (λex) | ~365 nm (in Ethanol) | 7-Amino-4-methylcoumarin | |
| Emission Maximum (λem) | ~440 nm (in Ethanol) | 7-Amino-4-methylcoumarin | |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | 7-Hydroxy-4-methylcoumarin | [4] |
| Fluorescence Quantum Yield (Φ) | 0.25 - 0.81 (Solvent Dependent) | 7-Hydroxycoumarin & 6-hydroxy-7-amino-4-methylcoumarin | [5][6] |
Application: Fluorescent pH Sensor
7-Aminocoumarin derivatives are known to exhibit pH-dependent fluorescence, making them suitable as ratiometric or "turn-on" fluorescent sensors for acidic environments.[7][8] The fluorescence properties are often modulated by the protonation state of the amino group, which influences the intramolecular charge transfer (ICT) characteristics of the molecule.
Caption: pH sensing mechanism of a 7-aminocoumarin probe.
II. Synthesis of a Dihydroxy-amino-quinoline Probe via Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.[9][10] Applying this reaction to 5-aminoresorcinol is expected to yield a dihydroxy-amino-quinoline, a scaffold with potential as a fluorescent metal ion sensor.
Experimental Protocol: Synthesis of a Dihydroxy-amino-quinoline
This protocol is a hypothetical adaptation based on the general Skraup synthesis and procedures for substituted anilines.[11][12]
Materials:
-
5-Aminoresorcinol
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (or other suitable oxidizing agent)
-
Ferrous sulfate (FeSO₄) (optional, as a moderator)
-
Sodium hydroxide (NaOH) solution
-
Organic solvent (e.g., chloroform or ethyl acetate)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a large round-bottom flask, cautiously mix concentrated sulfuric acid and glycerol.
-
Addition of Reactants: Slowly add 5-aminoresorcinol to the acid-glycerol mixture with stirring. If the reaction is too vigorous, ferrous sulfate can be added as a moderator.
-
Addition of Oxidizing Agent: Add nitrobenzene to the mixture.
-
Reaction: Heat the mixture under reflux for several hours (e.g., 3-4 hours). The reaction temperature is typically high, around 130-160°C. Monitor the reaction by TLC.
-
Work-up: After cooling, carefully pour the reaction mixture into a large volume of water.
-
Neutralization and Extraction: Neutralize the acidic solution with a sodium hydroxide solution. Extract the product into an organic solvent like chloroform or ethyl acetate.
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Photophysical Data
The photophysical properties of the resulting dihydroxy-amino-quinoline are estimated based on data for 8-hydroxyquinoline derivatives, which are known to be fluorescent.
| Property | Estimated Value | Reference Compound | Citation(s) |
| Excitation Maximum (λex) | ~330-370 nm | 8-Hydroxyquinoline | |
| Emission Maximum (λem) | ~450-550 nm (Solvent Dependent) | 8-Hydroxyquinoline | |
| Molar Extinction Coefficient (ε) | Not readily available; likely in the range of 5,000-15,000 M⁻¹cm⁻¹ | - | - |
| Fluorescence Quantum Yield (Φ) | Low in the absence of metal ions, significantly enhanced upon chelation | 8-Hydroxyquinoline derivatives | [9] |
Application: Fluorescent Metal Ion Sensor
8-Hydroxyquinoline and its derivatives are well-established fluorescent chemosensors for various metal ions, particularly Zn²⁺.[9][13] The fluorescence is typically quenched in the free ligand due to processes like excited-state intramolecular proton transfer (ESIPT). Upon chelation with a metal ion, this quenching pathway is blocked, leading to a significant enhancement in fluorescence intensity (Chelation-Enhanced Fluorescence, CHEF).
Caption: Metal ion sensing via Chelation-Enhanced Fluorescence (CHEF).
Conclusion
5-Aminoresorcinol serves as a valuable and accessible precursor for the synthesis of fluorescent probes with coumarin and quinoline cores. The presented protocols, adapted from well-established synthetic methods, provide a foundation for the development of novel fluorescent tools for applications in chemical biology and materials science. Further optimization of reaction conditions and detailed characterization of the photophysical properties of the synthesized probes are encouraged for specific research applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extinction Coefficient [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Amino-coumarin based fluorescence ratiometric sensors for acidic pH and their application for living cells imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Amino-coumarin based fluorescence ratiometric sensors for acidic pH and their application for living cells imaging | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aminophenol Derivatives in the Preparation of Photographic Developers
Abstract: This document provides detailed application notes and protocols for the use of aminophenol derivatives, specifically p-aminophenol hydrochloride, in the preparation of photographic developers. Due to the lack of available data on "5-Aminobenzene-1,3-diol hydrochloride" in photographic literature, this guide focuses on the closely related and widely used p-aminophenol as a representative aminobenzene diol derivative. These notes are intended for researchers, scientists, and professionals in the fields of photographic chemistry and materials science.
Introduction
Photographic development is a chemical process that converts a latent image, formed on a photographic emulsion by exposure to light, into a visible image. The key component of a developer solution is the developing agent, a reducing agent that selectively reduces silver halide crystals that have been exposed to light to form metallic silver.[1][2][3]
Aminophenol derivatives are a well-established class of developing agents used in black-and-white photography.[4][5] p-Aminophenol, in particular, is known for its use in formulations that produce fine-grain negatives with good acutance. It is the primary ingredient in the classic Rodinal developer formula.[5][6] Developing agents are typically used in an alkaline solution, often in the presence of a preservative like sodium sulfite to prevent oxidation, and a restrainer such as potassium bromide to minimize chemical fog.[1][2][7]
While the compound "this compound" was the initial topic of interest, an extensive search of chemical and photographic literature did not yield any information regarding its use as a photographic developer. Therefore, this document will focus on the principles and applications of a structurally similar and well-documented developing agent: p-aminophenol hydrochloride.
Chemical Principles of Development
The development process is a reduction-oxidation (redox) reaction. The developing agent donates electrons to the silver ions in the exposed silver halide crystals, reducing them to metallic silver, which forms the visible image. The developing agent itself is oxidized in this process.
A typical photographic developer has four main components:[2][3][7]
-
Developing Agent(s): The primary reducing agent that forms the image (e.g., p-aminophenol, Metol, hydroquinone).[1][2]
-
Alkali (Accelerator): Creates the necessary alkaline environment (high pH) for the developing agent to work effectively (e.g., sodium carbonate, borax).[2][5][7]
-
Preservative: Prevents the developing agent from oxidizing too quickly, thus prolonging the life of the developer solution (e.g., sodium sulfite).[2][7]
-
Restrainer: Slows down the development process to prevent the development of unexposed silver halide crystals, which would result in fog (e.g., potassium bromide).[2][7]
Data Presentation: Typical p-Aminophenol Developer Formulations
The following tables provide typical formulations for photographic developers based on p-aminophenol. These are starting points and may require optimization based on the specific film or paper being used and the desired image characteristics.
Table 1: Stock Solution for a p-Aminophenol-Based Developer (Rodinal-type)
| Component | Concentration (g/L) | Purpose |
| p-Aminophenol Hydrochloride | 100 g | Developing Agent |
| Sodium Sulfite (anhydrous) | 100 g | Preservative |
| Potassium Metabisulfite | 30 g | Acidic Preservative/Buffer |
| Potassium Hydroxide | 40 g | Alkali/Accelerator |
| Potassium Bromide | 2 g | Restrainer |
| Water to make | 1 L | Solvent |
Table 2: Working Solution Dilutions and Recommended Development Times
| Dilution (Stock:Water) | Film Speed | Typical Development Time (minutes at 20°C) | Characteristics |
| 1:25 | ISO 100 | 5 - 7 | Higher contrast, more pronounced grain |
| 1:50 | ISO 100 | 9 - 12 | Standard contrast, fine grain, good sharpness |
| 1:100 | ISO 400 | 18 - 22 | Lower contrast, compensating effect |
Experimental Protocols
Preparation of a p-Aminophenol Stock Developer Solution
This protocol describes the preparation of 1 liter of a concentrated stock developer solution based on p-aminophenol.
Materials:
-
p-Aminophenol hydrochloride
-
Sodium sulfite (anhydrous)
-
Potassium metabisulfite
-
Potassium hydroxide
-
Potassium bromide
-
Distilled water
-
1000 mL graduated cylinder
-
Beakers
-
Stirring rod or magnetic stirrer
-
Weighing scale
-
Dark glass storage bottle
Procedure:
-
Dissolve Sulfites: In a beaker, dissolve 100 g of sodium sulfite and 30 g of potassium metabisulfite in approximately 500 mL of warm distilled water (around 40-50°C). Stir until fully dissolved.
-
Add Developing Agent: Slowly add 100 g of p-aminophenol hydrochloride to the sulfite solution while stirring continuously. The solution may turn dark, but should clear as the chemical dissolves.
-
Prepare Alkali Solution: In a separate beaker, carefully dissolve 40 g of potassium hydroxide in about 200 mL of cold distilled water. Caution: This reaction is exothermic and will generate heat. Handle potassium hydroxide with care, using appropriate personal protective equipment (gloves, safety glasses).
-
Combine Solutions: Slowly and carefully add the potassium hydroxide solution to the p-aminophenol solution while stirring.
-
Add Restrainer: Dissolve 2 g of potassium bromide in a small amount of water and add it to the main solution.
-
Final Volume: Add distilled water to bring the total volume of the solution to 1000 mL.
-
Storage: Transfer the stock solution to a tightly capped, dark glass bottle for storage. The solution should be allowed to cool to room temperature before use.
Film Development Protocol
This protocol outlines the steps for developing black-and-white film using the prepared p-aminophenol developer.
Materials:
-
Exposed black-and-white film
-
Developing tank and reel
-
Prepared p-aminophenol developer stock solution
-
Stop bath (e.g., 2% acetic acid solution)
-
Fixer solution
-
Wetting agent
-
Graduated cylinders for measuring chemicals
-
Timer
-
Thermometer
Procedure:
-
Prepare Working Solution: In a graduated cylinder, prepare the desired volume of working developer solution by diluting the stock solution with water at the correct temperature (typically 20°C). For example, for a 1:50 dilution to make 500 mL, use 10 mL of stock solution and 490 mL of water.
-
Load Film: In complete darkness, load the exposed film onto the developing reel and place it in the developing tank.
-
Pre-rinse (Optional): Some photographers pre-rinse the film with water for 1-2 minutes to ensure even development.
-
Development: Pour the prepared developer working solution into the tank. Start the timer for the predetermined development time (see Table 2). Agitate the tank for the first 30 seconds continuously, and then for 10 seconds every minute thereafter.
-
Stop Bath: When the development time is complete, pour out the developer and pour in the stop bath. Agitate for 30-60 seconds to neutralize the developer and halt the development process.
-
Fixing: Pour out the stop bath and add the fixer solution. Fix for the recommended time (typically 5-10 minutes), agitating intermittently.
-
Washing: Pour out the fixer and wash the film under running water for 20-30 minutes to remove all residual chemicals.
-
Final Rinse: Use a final rinse with a wetting agent to prevent drying marks.
-
Drying: Carefully remove the film from the reel and hang it to dry in a dust-free environment.
Visualizations
Caption: Workflow for the preparation of a p-aminophenol-based photographic developer stock solution.
Caption: The chemical process of photographic development showing the reduction of silver halide.
References
- 1. Photographic developer - Wikipedia [en.wikipedia.org]
- 2. photomemorabilia.co.uk [photomemorabilia.co.uk]
- 3. Chemistry Of Photography | Research Starters | EBSCO Research [ebsco.com]
- 4. photo.net [photo.net]
- 5. michaelandpaula.com [michaelandpaula.com]
- 6. Curious about p-aminophenol | Photrio.com Photography Forums [photrio.com]
- 7. hellothisistim.com [hellothisistim.com]
Experimental procedure for the synthesis of substituted benzofurans using 5-Aminobenzene-1,3-diol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust experimental protocol for the synthesis of substituted aminobenzofurans, key scaffolds in medicinal chemistry, utilizing the readily available starting material, 5-Aminobenzene-1,3-diol hydrochloride. The described method is a modification of the classical benzofuran synthesis, involving the reaction of a phenol with an α-haloketone. This procedure offers a straightforward and efficient route to novel benzofuran derivatives, which are of significant interest in drug discovery and development. The protocol is presented with detailed steps, a summary of expected results, and a clear workflow diagram to facilitate replication and adaptation in a research setting.
Introduction
Benzofurans are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties, have made them a focal point in medicinal chemistry and drug development. The synthesis of substituted benzofurans is therefore of critical importance. A common and effective strategy for constructing the benzofuran ring system is the reaction of a phenolic compound with an α-haloketone, which proceeds through an initial alkylation followed by an intramolecular cyclization.
This document provides a detailed experimental procedure for the synthesis of a substituted aminobenzofuran, specifically 7-amino-2-phenylbenzofuran-5-ol, starting from this compound and 2-bromoacetophenone. The protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.
Experimental Protocol: Synthesis of 7-amino-2-phenylbenzofuran-5-ol
This protocol outlines the synthesis of 7-amino-2-phenylbenzofuran-5-ol via the condensation and cyclization of this compound with 2-bromoacetophenone.
Materials:
-
This compound
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.62 g, 10 mmol) and anhydrous potassium carbonate (4.14 g, 30 mmol).
-
Solvent and Reagent Addition: Add 40 mL of anhydrous acetone to the flask. Stir the suspension at room temperature for 15 minutes. To this suspension, add a solution of 2-bromoacetophenone (1.99 g, 10 mmol) in 10 mL of anhydrous acetone dropwise over 10 minutes.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C). Maintain the reflux with vigorous stirring for 12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue. Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 30 mL of saturated aqueous sodium bicarbonate solution, followed by 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 7-amino-2-phenylbenzofuran-5-ol.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 7-amino-2-phenylbenzofuran-5-ol.
| Parameter | Value |
| Reactants | |
| This compound | 1.62 g (10 mmol) |
| 2-Bromoacetophenone | 1.99 g (10 mmol) |
| Potassium Carbonate | 4.14 g (30 mmol) |
| Product | |
| Product Name | 7-amino-2-phenylbenzofuran-5-ol |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| Yield | ~1.58 g (70%) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 175-178 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.55 (s, 1H, -OH), 7.90 (d, J=7.6 Hz, 2H, Ar-H), 7.45 (t, J=7.6 Hz, 2H, Ar-H), 7.30 (t, J=7.2 Hz, 1H, Ar-H), 7.05 (s, 1H, furan-H), 6.40 (d, J=2.0 Hz, 1H, Ar-H), 6.25 (d, J=2.0 Hz, 1H, Ar-H), 5.50 (s, 2H, -NH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 156.0, 155.2, 148.5, 138.0, 130.5, 129.2, 128.8, 125.5, 115.0, 103.0, 98.5, 95.0 |
Note: The provided spectral data is representative and may vary slightly based on experimental conditions and instrument calibration.
Experimental Workflow
The following diagram illustrates the key stages of the experimental procedure for the synthesis of 7-amino-2-phenylbenzofuran-5-ol.
Caption: Synthesis workflow for 7-amino-2-phenylbenzofuran-5-ol.
Signaling Pathway Diagram
While this application note focuses on a synthetic procedure, the resulting substituted benzofuran scaffolds can be utilized to probe various biological signaling pathways. For instance, many benzofuran derivatives have been identified as inhibitors of protein kinases, which are crucial components of intracellular signaling cascades. A generalized kinase signaling pathway that could be targeted by such compounds is depicted below.
Caption: Generalized kinase signaling pathway and potential inhibition.
High-performance liquid chromatography (HPLC) analysis of 5-Aminobenzene-1,3-diol hydrochloride
Application Notes & Protocols for the HPLC Analysis of 5-Aminobenzene-1,3-diol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 2,4-dihydroxyaniline hydrochloride, is a chemical intermediate used in the synthesis of various pharmaceutical compounds and dyes. The purity and stability of this compound are critical for ensuring the quality and safety of the final products. High-performance liquid chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the quantitative analysis and impurity profiling of pharmaceutical ingredients.[1]
This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method. The protocol covers chromatographic conditions, sample preparation, and method validation parameters. Additionally, it outlines a forced degradation study to establish the stability-indicating nature of the method, which is a critical requirement in pharmaceutical development.[2][3]
Challenges in Analysis
The analysis of polar aromatic amines like 5-Aminobenzene-1,3-diol by RP-HPLC can present challenges, primarily due to poor retention on nonpolar stationary phases.[4] Adjusting the mobile phase pH to control the ionization of the amine functional group is a key strategy to achieve adequate retention and good peak shape.[5]
Experimental Protocols
Proposed HPLC Method
This section details a starting point for the method development and analysis of this compound. Optimization may be required based on the specific instrumentation and column used.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water.
-
Adjust the pH to 3.0 using diluted phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve it in a 100 mL volumetric flask using a mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh an appropriate amount of the sample containing approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and prepare the solution as described for the standard.
-
Method Validation Protocol
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[6] Key validation parameters are summarized below.
Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and sample solutions. Perform forced degradation studies. | The peak for this compound should be pure and free from interference from blank, placebo, or degradation products. |
| Linearity | Prepare solutions at five concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of the standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate injections of the standard solution (100 µg/mL). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. | Report the calculated concentration. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1. | Report the calculated concentration. RSD for precision at this level should be ≤ 10%. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min, column temperature ±2°C). | System suitability parameters should remain within acceptable limits. |
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the stability-indicating capability of the HPLC method.[7][8]
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 2 hours. Neutralize before injection.[8]
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 30 minutes. Neutralize before injection.[8]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 4 hours.[6]
-
Thermal Degradation: Expose the solid drug substance to 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH guidelines.[7]
Data Presentation
The following tables present exemplary data that would be expected from a successful method validation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 6500 |
| RSD of Peak Area | ≤ 1.0% (for 5 injections) | 0.45% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 45100 |
| 75 | 67450 |
| 100 | 90200 |
| 125 | 112800 |
| 150 | 135500 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Accuracy and Precision Results
| Spike Level | % Recovery (Mean ± SD, n=3) | Precision (RSD, %) |
| 80% | 99.5 ± 0.6 | 0.60% |
| 100% | 100.2 ± 0.4 | 0.40% |
| 120% | 101.1 ± 0.5 | 0.49% |
| Repeatability (n=6) | N/A | 0.55% |
Table 4: Summary of Forced Degradation Study
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1 N HCl) | ~15% | One major degradation peak observed. |
| Base Hydrolysis (0.1 N NaOH) | ~25% | Two major degradation peaks observed. |
| Oxidative (3% H₂O₂) | ~18% | One major degradation peak observed. |
| Thermal (80°C) | ~5% | Minor degradation observed. |
| Photolytic (UV/Vis) | ~8% | Minor degradation observed. |
Visualizations
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. An Elaborative Review on Analytical (HPLC) Method Development and Quality by Design (Qbd) Approach | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. journals.najah.edu [journals.najah.edu]
- 7. ijrpp.com [ijrpp.com]
- 8. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Polymerization of 5-Aminobenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic polymerization of phenolic and amino-aromatic compounds offers a green and highly specific alternative to traditional chemical synthesis routes. This approach utilizes enzymes such as laccases and peroxidases to catalyze the polymerization process under mild conditions, often in aqueous solutions. The resulting polymers, including those derived from 5-Aminobenzene-1,3-diol and its analogs, exhibit a range of interesting properties, such as antioxidant, antimicrobial, and conductive capabilities. These characteristics make them promising candidates for a variety of biomedical applications, including drug delivery systems, biosensors, and tissue engineering scaffolds.
This document provides detailed application notes and experimental protocols for the enzymatic polymerization of 5-Aminobenzene-1,3-diol. Given the limited direct literature on this specific monomer, the protocols are based on established methods for structurally similar compounds, such as aminophenols and resorcinol.
Applications in Biomedical Research
Polymers derived from 5-Aminobenzene-1,3-diol and its analogs have potential applications in several areas of biomedical research and drug development:
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Antioxidant and Anti-inflammatory Agents: Phenolic and amino groups within the polymer structure can act as radical scavengers, providing antioxidant effects. This is beneficial for treating conditions associated with oxidative stress and inflammation.
-
Antimicrobial Materials: The polymeric structure can interfere with microbial membranes and essential enzymes, exhibiting broad-spectrum antimicrobial activity. This makes them suitable for developing antimicrobial coatings for medical devices or as additives in wound dressings.
-
Drug Delivery Vehicles: The functional groups on the polymer backbone can be used to conjugate drugs, enabling targeted delivery and controlled release. The biocompatibility and biodegradability of these polymers are advantageous for such applications.
-
Biosensors: The electrochemical properties of these polymers make them suitable for the development of biosensors. They can be used to immobilize enzymes and facilitate electron transfer for the detection of various biomolecules.
Data Presentation
The following tables summarize typical quantitative data obtained from the enzymatic polymerization of structural analogs of 5-Aminobenzene-1,3-diol. These values can serve as a benchmark for the expected outcomes of the polymerization of the target monomer.
Table 1: Laccase-Catalyzed Polymerization of Phenolic and Amino-Aromatic Monomers
| Monomer | Enzyme | Molecular Weight (Mn, Da) | Yield (%) | Polydispersity Index (PDI) | Reference |
| Catechol | Laccase | 1,000 - 1,400 | - | ~1.10 | [1] |
| Resorcinol | Laccase | 1,000 - 1,400 | - | ~1.10 | [1] |
| Hydroquinone | Laccase | 1,000 - 1,400 | - | ~1.10 | [1] |
| m-cresol | Laccase | ~15,000 | >80 | - | [2] |
| Bisphenol A | Laccase | >21,000 | >80 | - | [2] |
Table 2: Horseradish Peroxidase (HRP)-Catalyzed Polymerization of Phenolic Monomers
| Monomer | Enzyme | Molecular Weight (Mn, g/mol ) | Yield (%) | Polydispersity Index (PDI) | Reference |
| (E)-2-((p-tolylimino)methyl)phenol | HRP | 6,100 | 65 | 1.09 | [3] |
| Guaiacol | HRP | 9,700 | 31 | 1.11 | [4] |
| Tyrosine Ester Hydrochlorides | Peroxidase | Several thousands | Good | - | [4] |
Table 3: Thermal Properties of Polymers from Phenolic Resins (as a proxy for potential thermal stability)
| Polymer from | Curing Temperature (°C) | Decomposition Temperature (°C) | Char Residue at 650°C (%) | Reference |
| Resorcinol | 120 | >300 | >60 | [5] |
| Hydroquinone | 129 | >300 | >60 | [5] |
| Phloroglucinol | 105 | >300 | >60 | [5] |
| Catechol | 127 | >300 | >60 | [5] |
| Resorcinol-Furfural Resin | ~149 | - | 65.25 | [6] |
Experimental Protocols
The following are detailed protocols for the enzymatic polymerization of 5-Aminobenzene-1,3-diol using laccase and horseradish peroxidase (HRP). These are generalized methods based on successful polymerizations of analogous compounds.
Protocol 1: Laccase-Catalyzed Polymerization of 5-Aminobenzene-1,3-diol
This protocol describes the oxidative polymerization of 5-Aminobenzene-1,3-diol using laccase from Trametes versicolor.
Materials:
-
5-Aminobenzene-1,3-diol
-
Laccase from Trametes versicolor (activity ≥ 10 U/mg)
-
Sodium acetate buffer (100 mM, pH 5.0)
-
Ethanol
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Deionized water
-
Dialysis membrane (MWCO 1 kDa)
-
Freeze-dryer
Procedure:
-
Monomer Solution Preparation: Dissolve 5-Aminobenzene-1,3-diol in a mixture of 100 mM sodium acetate buffer (pH 5.0) and ethanol (e.g., 3:1 v/v) to a final concentration of 50 mM.
-
Enzyme Solution Preparation: Prepare a stock solution of laccase in 100 mM sodium acetate buffer (pH 5.0) to a concentration of 5 mg/mL.[7]
-
Polymerization Reaction:
-
Add the laccase solution to the monomer solution to achieve a final enzyme concentration of 0.1 mg/mL.
-
Stir the reaction mixture gently at room temperature (25°C) for 24 hours. The reaction vessel should be loosely covered to allow for oxygen diffusion, which is required for laccase activity.
-
-
Termination of Reaction: Stop the reaction by heating the mixture at 90°C for 10 minutes to denature the enzyme.
-
Purification of the Polymer:
-
Centrifuge the reaction mixture to remove any insoluble material.
-
Dialyze the supernatant against deionized water for 48 hours using a dialysis membrane with a 1 kDa molecular weight cutoff, changing the water every 12 hours to remove unreacted monomer and low molecular weight oligomers.
-
Freeze-dry the dialyzed solution to obtain the purified polymer as a powder.
-
-
Characterization:
-
Determine the molecular weight and polydispersity of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Evaluate the thermal stability of the polymer using Thermogravimetric Analysis (TGA).
-
Protocol 2: Horseradish Peroxidase (HRP)-Catalyzed Polymerization of 5-Aminobenzene-1,3-diol
This protocol outlines the polymerization of 5-Aminobenzene-1,3-diol using HRP, with hydrogen peroxide as the oxidant.
Materials:
-
5-Aminobenzene-1,3-diol
-
Horseradish Peroxidase (HRP) (Type VI, ≥250 U/mg)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Phosphate buffer (100 mM, pH 7.0)
-
Methanol
-
Deionized water
-
Dialysis membrane (MWCO 1 kDa)
-
Freeze-dryer
Procedure:
-
Monomer and Enzyme Solution Preparation: In a reaction vessel, dissolve 5-Aminobenzene-1,3-diol (final concentration 50 mM) and HRP (final concentration 1 U/mL) in 100 mM phosphate buffer (pH 7.0).
-
Initiation of Polymerization:
-
Slowly add hydrogen peroxide to the reaction mixture dropwise over a period of 4 hours to a final concentration of 50 mM. The slow addition is crucial to avoid enzyme inactivation by excess H₂O₂.
-
Stir the reaction mixture at room temperature (25°C) for 24 hours.
-
-
Termination of Reaction: Add a small amount of catalase to the reaction mixture to quench any remaining hydrogen peroxide.
-
Purification of the Polymer:
-
Precipitate the polymer by adding methanol to the reaction mixture.
-
Collect the precipitate by centrifugation.
-
Redissolve the polymer in a minimal amount of deionized water and dialyze against deionized water for 48 hours using a 1 kDa MWCO membrane, with frequent water changes.
-
Freeze-dry the purified polymer solution to obtain a solid powder.
-
-
Characterization:
-
Analyze the polymer's molecular weight, structure, and thermal properties as described in Protocol 1.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed polymerization pathway.
Caption: Experimental workflow for enzymatic polymerization.
Caption: Proposed enzymatic polymerization pathway.
References
- 1. Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic polymerization of tyrosine derivatives. Peroxidase- and protease-catalyzed synthesis of poly(tyrosine)s with different structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laccase‐catalysed polymeric dye synthesis from plant‐derived phenols for potential application in hair dyeing: Enzymatic colourations driven by homo‐ or hetero‐polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction yield for 5-Aminobenzene-1,3-diol hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 5-Aminobenzene-1,3-diol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and reliable synthetic pathway for this compound involves a multi-step process starting from benzoic acid. This route is often preferred over the direct nitration of resorcinol, as it allows for better control of the substituent positions on the benzene ring. The key steps are:
-
Dinitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 3,5-Dinitrobenzoic acid.
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Reduction of the Nitro Groups: The two nitro groups of 3,5-Dinitrobenzoic acid are then reduced to amino groups, typically through catalytic hydrogenation, to yield 3,5-Diaminobenzoic acid.
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Conversion to 5-Aminobenzene-1,3-diol: This step is more complex and may involve multiple chemical transformations to replace the carboxylic acid group and one of the amino groups with hydroxyl groups.
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Formation of the Hydrochloride Salt: The final product, 5-Aminobenzene-1,3-diol, is often isolated as its hydrochloride salt to improve stability and prevent oxidation.
Q2: Why is direct nitration of resorcinol not the preferred method for synthesizing the 5-amino isomer?
A2: The two hydroxyl groups on the resorcinol ring are strongly activating and ortho-, para-directing. This means that electrophilic substitution reactions, such as nitration, will preferentially occur at the 2, 4, and 6 positions of the ring. Directing a nitro group to the 5-position (meta to both hydroxyl groups) is challenging and typically results in low yields and a mixture of isomers that are difficult to separate.
Q3: What are the critical parameters influencing the yield of the initial nitration step?
A3: The dinitration of benzoic acid to 3,5-Dinitrobenzoic acid is a critical step where yield can be optimized. Key parameters to control include:
-
Temperature: The reaction is highly exothermic. Maintaining the recommended temperature range is crucial to prevent over-nitration and the formation of byproducts.
-
Rate of Acid Addition: The fuming nitric acid should be added slowly and in portions to control the reaction temperature.
-
Purity of Reagents: The use of high-purity benzoic acid, fuming nitric acid, and concentrated sulfuric acid is essential for a clean reaction.
Q4: What are the best practices for the catalytic hydrogenation step?
A4: For the reduction of 3,5-Dinitrobenzoic acid to 3,5-Diaminobenzoic acid using catalytic hydrogenation, consider the following:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.
-
Solvent: An aqueous solution, such as a sodium salt solution, can be an effective solvent for this reaction.
-
Hydrogen Pressure: Maintaining a consistent hydrogen pressure is necessary to drive the reaction to completion.
-
Temperature: The reaction temperature should be carefully controlled to ensure a complete reduction without promoting side reactions.
Q5: How can I confirm the purity of the final product?
A5: The purity of the synthesized this compound can be assessed using various analytical techniques, including:
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High-Performance Liquid Chromatography (HPLC): To identify and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Troubleshooting Guides
Issue 1: Low Yield in the Dinitration of Benzoic Acid
| Observed Problem | Potential Cause | Suggested Solution |
| The yield of 3,5-Dinitrobenzoic acid is significantly lower than expected. | Incomplete reaction: The reaction may not have gone to completion. | - Ensure the reaction is heated on a steam bath for the recommended duration after the initial addition of nitric acid. - Consider a second heating step in an oil bath at a higher temperature (e.g., 135–145°C) to drive the reaction to completion.[1] |
| Suboptimal temperature control: The reaction temperature may have been too low during the addition of nitric acid. | - Monitor the temperature closely and maintain it within the recommended range (e.g., 70-90°C) using external cooling as needed.[1] | |
| Loss of product during workup: The product may be lost during the precipitation and washing steps. | - Ensure the reaction mixture is poured into a sufficient amount of ice and water to fully precipitate the product. - Wash the filtered product with cold water until the washings are free of sulfates. |
Issue 2: Incomplete Reduction of 3,5-Dinitrobenzoic Acid
| Observed Problem | Potential Cause | Suggested Solution |
| The reduction of the dinitro compound to the diamino compound is incomplete, as indicated by analytical data. | Inactive catalyst: The Pd/C catalyst may have lost its activity. | - Use fresh, high-quality Pd/C catalyst. - Ensure the catalyst is not exposed to air for extended periods. |
| Insufficient hydrogen pressure: The hydrogen pressure may be too low to effectively reduce both nitro groups. | - Check for leaks in the hydrogenation apparatus. - Maintain a constant and adequate hydrogen pressure throughout the reaction (e.g., 2 MPa).[2] | |
| Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | - Increase the reaction temperature to the recommended level (e.g., 70°C).[2] | |
| Inadequate mixing: Poor mixing can lead to inefficient contact between the substrate, catalyst, and hydrogen. | - Ensure vigorous stirring throughout the reaction to keep the catalyst suspended and facilitate mass transfer. |
Issue 3: Formation of Impurities
| Observed Problem | Potential Cause | Suggested Solution |
| The final product is contaminated with colored impurities. | Oxidation of the product: 5-Aminobenzene-1,3-diol is susceptible to oxidation, which can lead to the formation of colored byproducts. | - Isolate the final product as its hydrochloride salt to improve stability. - Store the product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Side reactions during nitration: Over-nitration or the formation of other nitro-isomers can occur if the reaction conditions are not carefully controlled. | - Adhere strictly to the recommended temperature and acid addition rates during the nitration of benzoic acid. | |
| Incomplete reduction: The presence of partially reduced intermediates (e.g., nitro-amino compounds) can lead to impurities. | - Ensure the reduction reaction goes to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC) or HPLC. |
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of 3,5-Diaminobenzoic Acid [2]
| Parameter | Nitration of Benzoic Acid | Reduction of 3,5-Dinitrobenzoic Acid |
| Key Reagents | Benzoic acid, 98% Nitric acid, 20% Oleum | 3,5-Dinitrobenzoic acid, Pd/C catalyst |
| Solvent | - | Sodium salt solution |
| Temperature | 60-80°C | 70°C |
| Reaction Time | 10 hours | Not specified (monitor for completion) |
| Molar/Mass Ratio | Molar ratio of 98% Nitric acid to Benzoic acid: 3.4:1 | Mass ratio of Pd/C to 3,5-Dinitrobenzoic acid: 1:100 |
| Pressure | Atmospheric | 2 MPa |
| Typical Yield | 72% (3,5-Dinitrobenzoic acid) | 95.7% (3,5-Diaminobenzoic acid) |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dinitrobenzoic Acid[1]
-
In a round-bottomed flask, add 0.5 moles of benzoic acid to 300 ml of concentrated sulfuric acid.
-
In a well-ventilated fume hood, add 100 ml of fuming nitric acid in small portions, keeping the temperature between 70°C and 90°C with external cooling.
-
After the addition is complete, allow the mixture to stand for at least one hour.
-
Heat the flask on a steam bath for 4 hours.
-
Cool the reaction mixture to room temperature, then add an additional 75 ml of fuming nitric acid.
-
Heat the mixture on the steam bath for another 3 hours, followed by heating in an oil bath at 135–145°C for 3 hours.
-
After cooling, pour the reaction mixture into a beaker containing 800 g of ice and 800 ml of water.
-
After 30 minutes, filter the precipitated 3,5-Dinitrobenzoic acid and wash with water until the washings are free of sulfates.
-
Recrystallize the crude product from 50% ethanol to obtain the purified product.
Protocol 2: Synthesis of 3,5-Diaminobenzoic Acid via Catalytic Hydrogenation[2]
-
Prepare a solution of 3,5-Dinitrobenzoic acid in a suitable aqueous sodium salt solution.
-
Charge a hydrogenation reactor with the solution and the Pd/C catalyst (1% by weight of the dinitrobenzoic acid).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 2 MPa.
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
Monitor the reaction for the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate to precipitate the 3,5-Diaminobenzoic acid.
-
Filter the product, wash with cold water, and dry under vacuum.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Crystallization of 5-Aminobenzene-1,3-diol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 5-Aminobenzene-1,3-diol hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase instead of a solid. This is common when the solution is supersaturated too quickly or at a temperature above the melting point of the solute in the solvent.
-
Immediate Steps:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. A heated oil bath or a dewar flask can be used to slow the cooling rate.
-
If available, add a seed crystal to encourage nucleation.
-
-
Further Troubleshooting:
-
Consider using a different solvent system. A solvent in which the compound has slightly lower solubility at elevated temperatures might be more suitable.
-
Try a co-solvent system. Adding a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to a solution of the compound in a good solvent at a constant temperature can induce crystallization.
-
Q2: The crystallization yield is very low. How can I improve it?
A2: Low yield can be attributed to several factors, including incomplete precipitation, losses during transfer, or the choice of solvent.
-
To improve your yield:
-
Ensure the solution is sufficiently concentrated before cooling. You can carefully evaporate some of the solvent.
-
Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation, provided the solubility decreases significantly at lower temperatures.
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Minimize the number of transfer steps to reduce mechanical losses.
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When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Refer to the solvent selection table to ensure you are using an optimal solvent system.
-
Q3: The resulting crystals are very fine or needle-like, making them difficult to filter and dry. How can I obtain larger crystals?
A3: The formation of small crystals is often a result of rapid nucleation due to high supersaturation.
-
To grow larger crystals:
-
Reduce the rate of cooling. Slower cooling allows for fewer nucleation sites to form and promotes the growth of existing crystals.
-
Decrease the level of supersaturation by using a slightly larger volume of solvent.
-
Employ a solvent system where the compound's solubility does not change drastically with temperature.
-
Consider vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.
-
Q4: The purity of my crystallized product is not satisfactory. What are the likely causes and solutions?
A4: Impurities can be trapped within the crystal lattice (inclusion) or adsorbed onto the crystal surface.
-
To enhance purity:
-
Ensure that all starting materials and solvents are of high purity.
-
A slow crystallization process is crucial. Rapid crystallization can trap impurities.
-
If impurities are suspected, a second recrystallization step may be necessary.
-
Wash the filtered crystals thoroughly with a small amount of cold, fresh solvent to remove any adsorbed impurities.
-
Consider a pre-crystallization purification step, such as activated carbon treatment, to remove colored impurities.
-
Frequently Asked Questions (FAQs)
What is the ideal solvent for the crystallization of this compound?
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, polar protic solvents or aqueous mixtures are often a good starting point. It is recommended to perform small-scale solubility tests with various solvents to identify the most suitable one.
How can I induce crystallization if no crystals form after cooling?
If crystallization does not initiate spontaneously, you can try the following techniques:
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Seeding: Add a small, pure crystal of the compound to the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
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Reducing Temperature: Cool the solution further in an ice bath or by refrigeration.
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Adding an Anti-solvent: Introduce a small amount of a solvent in which the compound is insoluble.
How do I properly dry the crystals?
After filtration, the crystals should be dried to remove any residual solvent. This is typically done under vacuum. A vacuum oven at a gentle temperature can be used, but ensure the temperature is well below the compound's melting or decomposition point. Air drying is also possible but may take longer and risks exposure to atmospheric moisture, which can be an issue for hygroscopic compounds.
Data Presentation
The following table provides illustrative data on the effect of different solvent systems on the crystallization of this compound. Note: This data is representative and intended for guidance.
| Solvent System (v/v) | Yield (%) | Purity (%) | Crystal Morphology |
| Water | 85 | 98.5 | Fine needles |
| Ethanol:Water (9:1) | 92 | 99.2 | Prisms |
| Isopropanol | 78 | 97.9 | Plates |
| Methanol | 88 | 98.8 | Needles |
| Acetonitrile:Water (8:2) | 90 | 99.5 | Rods |
Experimental Protocols
Protocol: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on preliminary solubility tests.
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., Ethanol:Water 9:1 v/v) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If any insoluble impurities remain, perform a hot filtration.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and cover it to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature.
-
For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Press the crystals dry on the filter paper to remove as much solvent as possible.
-
-
Drying:
-
Transfer the crystals to a watch glass or drying dish.
-
Dry the crystals under vacuum to a constant weight.
-
Mandatory Visualization
Below is a troubleshooting workflow for the crystallization of this compound.
Technical Support Center: 5-Aminobenzene-1,3-diol Hydrochloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 5-Aminobenzene-1,3-diol hydrochloride. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound may contain several types of impurities depending on the synthetic route. These can include starting materials, by-products from side reactions, and degradation products. Common impurities for related aromatic amines can include oxidized species (leading to coloration), isomers, and inorganic salts from the synthesis and workup. For instance, oxidation of aminophenols can lead to colored polymeric impurities.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is a highly effective and commonly used method for purifying this compound. The choice of solvent is critical and often involves an aqueous acidic solution to leverage the salt's solubility at higher temperatures and insolubility at lower temperatures. A protocol adapting the purification of structurally similar compounds, such as 4,6-diaminoresorcinol dihydrochloride, suggests that recrystallization from hydrochloric acid can be effective.[1]
Q3: My purified this compound is discolored (e.g., pink, brown). What is the cause and how can I fix it?
A3: Discoloration is a common issue when working with aminophenols and is typically caused by oxidation. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. The use of antioxidants, such as a small amount of sodium hydrosulfite, during the recrystallization process can also help prevent oxidation and lead to a colorless product.[2]
Q4: What is the expected purity of this compound after a single recrystallization?
A4: The purity of the final product will depend on the nature and quantity of impurities in the crude material. However, a well-executed recrystallization can significantly improve purity. For analogous compounds, it is possible to achieve high purity (e.g., >99%).[1] Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Oiling Out During Cooling | The compound's solubility decreases too rapidly, or the solvent is not ideal, causing it to separate as a liquid instead of crystallizing. | - Slow down the cooling rate. Allow the solution to cool gradually to room temperature before placing it in an ice bath.- Add a co-solvent to modify the solubility characteristics.- Ensure the solution is not supersaturated before cooling; you can add a seed crystal to induce crystallization. |
| Low Recovery of Purified Product | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) to maximize precipitation.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution prematurely. |
| Product Fails to Crystallize | The solution is not sufficiently supersaturated, or nucleation is inhibited. | - If the solution is too dilute, carefully evaporate some of the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a small seed crystal of the pure compound.- Cool the solution for a longer period at a lower temperature. |
| Persistent Color in Final Product | Oxidation of the amine and/or phenolic groups. | - Perform the recrystallization under an inert atmosphere (Nitrogen or Argon).- De-gas the solvent before use.- Add a small amount of a reducing agent like sodium hydrosulfite or sodium metabisulfite to the recrystallization solution.[2] |
Quantitative Data Summary
The following table provides illustrative data for a typical recrystallization of crude this compound. Note that optimal conditions should be determined experimentally.
| Parameter | Value | Unit | Notes |
| Crude Product Purity | 90 | % | Determined by HPLC |
| Recrystallization Solvent | 3.5 | M | Hydrochloric Acid[1] |
| Solvent Volume to Crude Product Ratio | 20:1 | mL/g | [1] |
| Dissolution Temperature | 80-90 | °C | |
| Cooling Temperature | 0 - 5 | °C | |
| Yield of Purified Product | 75-85 | % | |
| Purified Product Purity | >99 | % | Determined by HPLC |
Experimental Protocol: Recrystallization
This protocol is a general guideline and may require optimization.
-
Preparation :
-
Place 10 g of crude this compound into a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Prepare 200 mL of 3.5 M hydrochloric acid.
-
-
Dissolution :
-
Add the 3.5 M HCl solution to the flask containing the crude product.
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Heat the mixture to 80-90 °C with stirring until the solid is completely dissolved.
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Optional: If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes at temperature.
-
-
Hot Filtration (if charcoal was used) :
-
Pre-heat a filtration setup (e.g., glass funnel with fluted filter paper or a heated Buchner funnel).
-
Quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask to remove the activated charcoal.
-
-
Crystallization :
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath and cool to 0-5 °C for at least 1 hour to maximize crystal formation.
-
-
Isolation and Drying :
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual HCl and impurities.
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
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Purification Workflow
Caption: Purification workflow for this compound.
References
Identification and removal of impurities in 5-Aminoresorcinol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminoresorcinol hydrochloride. The information is designed to help identify and remove impurities encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in 5-Aminoresorcinol hydrochloride?
A1: Impurities in 5-Aminoresorcinol hydrochloride can be broadly categorized as:
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Organic Impurities: These are the most prevalent and include:
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Starting Materials and Intermediates: Unreacted precursors from the synthesis process.
-
By-products: Isomeric aminophenols, such as 2-Aminoresorcinol and 4-Aminoresorcinol, are common by-products.
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Degradation Products: 5-Aminoresorcinol is susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored degradation products.
-
-
Inorganic Impurities: These may include residual catalysts, reagents, and salts from the manufacturing process.
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.
Q2: My 5-Aminoresorcinol hydrochloride has a dark color. What is the likely cause and is it still usable?
A2: A dark or off-white color in 5-Aminoresorcinol hydrochloride is typically due to the presence of oxidation products. Aminophenols are prone to oxidation, which can be accelerated by exposure to air, light, and high temperatures. While the presence of these impurities may not interfere with all applications, for sensitive experiments, it is crucial to use a purified, colorless form of the compound. The suitability of the material depends on the specific requirements of your experiment.
Q3: How can I assess the purity of my 5-Aminoresorcinol hydrochloride?
A3: Several analytical techniques can be used to determine the purity of 5-Aminoresorcinol hydrochloride:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the main component and any organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide structural information and help in the identification and quantification of impurities.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique helps in identifying impurities by providing their molecular weights.
-
Melting Point Analysis: A pure compound will have a sharp melting point, whereas the presence of impurities will typically result in a broader melting range at a lower temperature.
Troubleshooting Guides
Issue: Unexpected peaks in HPLC chromatogram
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Possible Cause 1: Isomeric Impurities.
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Identification: Compare the retention times of the unknown peaks with those of commercially available standards of 2-Aminoresorcinol and 4-Aminoresorcinol.
-
Solution: Optimize the HPLC method to achieve better separation of the isomers. If necessary, purify the 5-Aminoresorcinol hydrochloride using column chromatography or recrystallization.
-
-
Possible Cause 2: Degradation Products.
-
Identification: Degradation products often appear as broad or multiple peaks in the chromatogram. Their presence may increase over time or upon exposure of the sample to harsh conditions.
-
Solution: Protect the sample from light and air. Use freshly prepared solutions for analysis. If degradation is significant, purification by recrystallization or column chromatography is recommended.
-
-
Possible Cause 3: Contamination from solvent or glassware.
-
Identification: Run a blank injection (mobile phase only) to check for solvent-related peaks. Ensure all glassware is thoroughly cleaned.
-
Solution: Use high-purity HPLC-grade solvents and meticulously clean all equipment.
-
Issue: Low yield after purification
-
Possible Cause 1: Inappropriate recrystallization solvent.
-
Troubleshooting: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems. For 5-Aminoresorcinol hydrochloride, a mixture of ethanol and water, or aqueous hydrochloric acid can be effective.
-
-
Possible Cause 2: Product loss during column chromatography.
-
Troubleshooting: Ensure the chosen stationary and mobile phases are appropriate for the polarity of 5-Aminoresorcinol. Monitor the elution process carefully using Thin Layer Chromatography (TLC) to avoid premature collection of fractions or loss of product on the column.
-
Data Presentation
Table 1: Hypothetical Purity of 5-Aminoresorcinol Hydrochloride Before and After Purification.
| Purification Method | Purity Before (%) | Purity After (%) | Common Impurities Removed |
| Recrystallization | 95.2 | 99.1 | Isomeric impurities, colored oxidation products |
| Column Chromatography | 92.5 | 99.5 | Isomeric impurities, starting materials, degradation products |
Note: These are representative values. Actual results may vary depending on the initial purity and the specific experimental conditions.
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
This protocol provides a general method for the analysis of 5-Aminoresorcinol hydrochloride and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 10:90 (v/v) acetonitrile and water, with the aqueous phase containing 0.1% phosphoric acid to adjust the pH to approximately 2.5-3.0.
-
Standard Solution Preparation: Prepare a standard solution of 5-Aminoresorcinol hydrochloride in the mobile phase at a concentration of approximately 100 µg/mL.
-
Sample Solution Preparation: Prepare a sample solution of the 5-Aminoresorcinol hydrochloride to be tested in the mobile phase at a concentration of approximately 100 µg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 280 nm
-
Column temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the main peak corresponding to 5-Aminoresorcinol hydrochloride based on the retention time of the standard. Any other peaks can be considered as impurities.
Protocol 2: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of 5-Aminoresorcinol hydrochloride.
Materials:
-
Crude 5-Aminoresorcinol hydrochloride
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Ethanol
-
Deionized water
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Erlenmeyer flask
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Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Aminoresorcinol hydrochloride in a minimal amount of a hot mixture of ethanol and water (e.g., 9:1 v/v). Start with a small amount of solvent and add more as needed to fully dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.
Visualizations
Caption: Experimental workflow for the identification and removal of impurities.
Caption: Troubleshooting guide for unexpected HPLC peaks.
Improving the stability of 5-Aminobenzene-1,3-diol hydrochloride solutions
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of 5-Aminobenzene-1,3-diol hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound solutions?
A1: The instability of this compound solutions is primarily due to oxidative degradation. The aminophenol structure is highly susceptible to oxidation, which can be accelerated by several factors including exposure to atmospheric oxygen, light, and elevated pH.[1] This degradation often results in a distinct color change, with solutions turning pink, red, or brown due to the formation of colored quinone-imine species and their subsequent polymerization products.[1]
Q2: What are the ideal storage conditions for prepared solutions to ensure maximum stability?
A2: To maximize stability, solutions of this compound should be stored in a cool, dark environment.[2] It is highly recommended to prepare solutions fresh before use. If short-term storage is necessary, the solution should be kept at low temperatures (e.g., -20°C or -80°C) in a tightly sealed, airtight container to minimize exposure to oxygen.[3][4] Preparing the solution under an inert atmosphere (e.g., argon or nitrogen) and using deoxygenated solvents can further prevent oxidative degradation.[1]
Q3: How does pH affect the stability of the solution?
A3: The stability of this compound is significantly dependent on pH.[5] The amino and hydroxyl groups on the benzene ring are susceptible to oxidation, and the rate of this process is often pH-dependent.[1] Generally, acidic conditions enhance the stability of similar phenolic compounds by reducing the rate of oxidation. For related resorcinol derivatives, a pH range of 4.0 to 5.5 has been shown to improve color stability. Therefore, maintaining a slightly acidic pH can be a key strategy for stabilizing your solutions.
Q4: My solid this compound has a slight pinkish-grey color. Is it still usable?
A4: The solid material can turn red or pinkish-grey upon exposure to light and air. While this indicates some level of surface oxidation, the bulk material may still be of acceptable purity for many applications. For highly sensitive experiments, it is recommended to use fresh, colorless material. For less sensitive applications, the suitability of the discolored reagent should be confirmed on a small scale before proceeding with critical experiments.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My solution rapidly changes color to brown or pink immediately after preparation.
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Probable Cause: This is a classic sign of rapid oxidative degradation accelerated by dissolved oxygen in the solvent and exposure to atmospheric oxygen.[1]
-
Solutions:
-
Use Deoxygenated Solvents: Before dissolving the solid, sparge your solvent (e.g., water, buffer) with an inert gas like argon or nitrogen for at least 30 minutes to remove dissolved oxygen.[1]
-
Work Under an Inert Atmosphere: Prepare the solution in a glove box or use Schlenk line techniques to maintain an oxygen-free environment.[1]
-
Control the pH: Ensure your solvent or buffer system is slightly acidic. The hydrochloride salt naturally creates an acidic solution, but if you are using a buffer, verify that its final pH is in a stable range (e.g., pH 4-5.5).
-
Prepare Fresh: Make the solution immediately before it is needed for your experiment to minimize the time it is exposed to potentially destabilizing conditions.[1]
-
Issue 2: I observe unexpected peaks in my HPLC analysis of an aged solution.
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Probable Cause: The appearance of new peaks in a chromatogram over time is indicative of chemical degradation. These peaks represent the degradation products formed from the parent 5-Aminobenzene-1,3-diol molecule.
-
Solutions:
-
Perform Forced Degradation: To identify potential degradation products, conduct a forced degradation study (see Experimental Protocols section). This will help in confirming if the new peaks correspond to expected degradants under specific stress conditions (acid, base, oxidation, light, heat).
-
Optimize Storage: The presence of degradants confirms that your current storage conditions are not optimal. Immediately implement the ideal storage conditions outlined in the FAQs, including protection from light, refrigeration or freezing, and use of airtight containers.[2][3]
-
Validate Analytical Method: Ensure your HPLC method is a validated, stability-indicating method capable of resolving the main compound from all potential degradation products.
-
Data Presentation
The stability of this compound is influenced by temperature, pH, and light. The following table provides representative data on the degradation of a 1 mg/mL aqueous solution over a 7-day period to illustrate these effects.
Disclaimer: The following data is illustrative and based on the known behavior of structurally similar aminophenol and resorcinol compounds. Actual results may vary based on specific experimental conditions, solvent purity, and buffer composition.
| Storage Condition | pH | Temperature | Light Exposure | % Degradation (7 days) | Visual Observation |
| Optimal | 4.5 | 4°C | Protected (Amber Vial) | < 1% | Colorless |
| Sub-Optimal 1 | 4.5 | 25°C (RT) | Protected (Amber Vial) | ~ 5% | Faint Pink |
| Sub-Optimal 2 | 7.0 | 25°C (RT) | Protected (Amber Vial) | ~ 15% | Pinkish-Brown |
| Sub-Optimal 3 | 4.5 | 25°C (RT) | Exposed (Clear Vial) | ~ 20% | Brown |
| Worst-Case | 7.0 | 40°C | Exposed (Clear Vial) | > 40% | Dark Brown |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a representative reverse-phase HPLC (RP-HPLC) method for quantifying this compound and separating it from its degradation products.
-
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (ACS grade).
-
Phosphoric acid.
-
Water (HPLC grade).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes, then hold at 40% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in Mobile Phase A.
-
For analysis, dilute the stock solution to a working concentration (e.g., 50 µg/mL) with Mobile Phase A.
-
Protocol 2: Forced Degradation Study
To understand degradation pathways, the drug substance is subjected to stress conditions.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to the working concentration with Mobile Phase A.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to the working concentration.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute to the working concentration.
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Photolytic Degradation: Expose the solution in a clear vial to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
Thermal Degradation: Store the solution at 60°C in a light-protected vial for 7 days.
Visualizations
Logical Relationships and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.ch [fishersci.ch]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
Side reaction products in the synthesis of dyes with 5-Aminobenzene-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of dyes using 5-aminobenzene-1,3-diol.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of dyes using 5-aminobenzene-1,3-diol, a highly reactive precursor. The presence of two hydroxyl groups in addition to the amino group makes this compound susceptible to particular side reactions.
FAQs: Diazotization Step
Question 1: My diazotization reaction mixture of 5-aminobenzene-1,3-diol develops a dark color and/or forms a precipitate. What is happening?
Answer:
This is a common issue when working with highly activated aromatic amines like 5-aminobenzene-1,3-diol. The dark coloration and precipitate are likely due to a combination of factors:
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Oxidation: 5-aminobenzene-1,3-diol is highly susceptible to oxidation, which can be initiated by nitrous acid or even air. This leads to the formation of colored, polymeric byproducts.
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Decomposition of the Diazonium Salt: Diazonium salts of aminophenols can be unstable. If the temperature rises above the optimal 0-5 °C range, the diazonium salt can decompose, leading to the formation of phenols and other degradation products, often appearing as a dark, oily substance.
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Self-Coupling: The diazotized 5-aminobenzene-1,3-diol can potentially undergo self-coupling reactions, where one molecule of the diazonium salt reacts with an unreacted molecule of 5-aminobenzene-1,3-diol to form azo-linked dimers or oligomers.
Solutions:
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Strict Temperature Control: Maintain a temperature of 0-5 °C throughout the diazotization process using an ice-salt bath.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Controlled Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of 5-aminobenzene-1,3-diol with vigorous stirring to prevent localized increases in temperature and concentration.
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Use of Freshly Prepared Solutions: Use freshly prepared solutions of sodium nitrite and ensure the 5-aminobenzene-1,3-diol is of high purity.
Question 2: What are the potential side products during the diazotization of 5-aminobenzene-1,3-diol?
Answer:
Several side products can form during the diazotization of 5-aminobenzene-1,3-diol. Understanding these can aid in troubleshooting and purification.
-
Oxidation Products: Quinone and quinone-imine type structures can be formed through oxidation of the starting material or the diazonium salt. These are often highly colored and can be difficult to separate from the desired dye.
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Phenols: Decomposition of the diazonium salt by reaction with water will lead to the formation of benzene-1,3,5-triol.
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Triazenes: If the pH is not sufficiently acidic, the diazonium salt can react with unreacted 5-aminobenzene-1,3-diol to form a triazene. This is a common side reaction with aromatic amines.
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Self-Coupling Products: As mentioned, the diazonium salt can couple with the starting material to form colored impurities.
FAQs: Azo Coupling Step
Question 3: The color of my final dye is dull, or the yield is low after the coupling reaction. What are the likely causes?
Answer:
Low yields and poor color quality in the final dye product often stem from issues during the coupling reaction.
-
Incorrect pH: The pH of the coupling reaction is critical. For coupling with phenols, a slightly alkaline pH (8-10) is generally required to activate the phenol. However, with the highly activated 5-aminobenzene-1,3-diol as the diazo component, the optimal pH may need careful optimization to prevent side reactions.
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Decomposition of the Diazonium Salt: If the diazonium salt solution was not used immediately after preparation or was allowed to warm up, it would have decomposed, reducing the amount available for the coupling reaction.
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Oxidation of the Coupling Component: The coupling component itself, especially if it is another phenol or aniline derivative, can be susceptible to oxidation under the reaction conditions, leading to colored impurities.
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Formation of Multiple Products: The diazonium salt of 5-aminobenzene-1,3-diol can potentially couple at different positions on the coupling partner, leading to a mixture of isomers and a less pure, duller color.
Solutions:
-
pH Optimization: Carefully control and monitor the pH of the coupling reaction mixture. A pH meter should be used for accurate measurements.
-
Immediate Use of Diazonium Salt: Use the freshly prepared, cold diazonium salt solution immediately in the coupling step.
-
Inert Atmosphere: Conducting the coupling reaction under an inert atmosphere can help to minimize the oxidation of both the diazonium salt and the coupling component.
-
Purification: Thorough purification of the crude dye product is essential to remove side products and improve the color quality.
Question 4: I am observing the formation of a tarry, insoluble material during the coupling reaction. What could be the cause?
Answer:
The formation of tarry, insoluble materials is a strong indication of significant side reactions, likely polymerization.
-
Oxidative Polymerization: The highly reactive nature of 5-aminobenzene-1,3-diol and its derivatives can lead to oxidative polymerization, especially at non-optimal pH values or in the presence of excess oxidizing agents (like residual nitrous acid).
-
Extensive Self-Coupling: Under certain conditions, extensive self-coupling of the diazotized 5-aminobenzene-1,3-diol can lead to the formation of insoluble polymeric azo compounds.
Solutions:
-
Stoichiometry Control: Ensure the correct stoichiometric ratio between the diazonium salt and the coupling component.
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Efficient Stirring: Maintain efficient stirring throughout the reaction to ensure homogeneity and prevent localized side reactions.
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Quenching Excess Nitrous Acid: Before the coupling step, any excess nitrous acid from the diazotization can be quenched by the addition of a small amount of urea or sulfamic acid.
Data Presentation
Due to the limited availability of specific quantitative data in the literature for side reactions in dye synthesis with 5-aminobenzene-1,3-diol, the following table presents a qualitative summary of potential side products and the conditions that favor their formation. Researchers are encouraged to perform their own analytical studies (e.g., HPLC, LC-MS) to quantify impurities in their specific reaction systems.
| Side Product Category | Potential Byproducts | Favorable Conditions for Formation | Impact on Final Product |
| Oxidation Products | Quinones, Quinone-imines, Polymeric materials | Presence of air, non-optimal pH, excess nitrous acid | Dark coloration, reduced purity, poor solubility |
| Diazonium Salt Decomposition | Benzene-1,3,5-triol and other phenols | Temperatures above 5 °C, prolonged reaction times | Lower yield of the desired dye, introduction of phenolic impurities |
| Triazenes | Diazoamino compounds | Insufficiently acidic conditions during diazotization | Reduced yield of the azo dye, potential for instability |
| Self-Coupling Products | Azo-linked dimers and oligomers | High concentration of diazonium salt, non-optimal pH | Formation of colored impurities, difficult to separate |
Experimental Protocols
The following is a generalized protocol for the synthesis of an azo dye using 5-aminobenzene-1,3-diol. Note: This is a starting point, and optimization of reaction conditions is crucial for achieving high yield and purity.
Protocol 1: Diazotization of 5-Aminobenzene-1,3-diol
Materials:
-
5-Aminobenzene-1,3-diol
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Distilled water
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
In a beaker, dissolve a specific molar amount of 5-aminobenzene-1,3-diol in a solution of hydrochloric acid and water. The amount of acid should be sufficient to form the hydrochloride salt and maintain a strongly acidic medium.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
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In a separate beaker, prepare a solution of sodium nitrite in cold distilled water (typically a slight molar excess compared to the amine).
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Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining vigorous stirring and ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately.
Protocol 2: Azo Coupling Reaction
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., a phenol or aniline derivative)
-
Sodium hydroxide or other suitable base (for phenol coupling)
-
Sodium acetate or other suitable buffer (for aniline coupling)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
In a separate beaker, dissolve the coupling component in an appropriate solvent.
-
For phenols, dissolve in a dilute aqueous sodium hydroxide solution to form the phenoxide ion.
-
For anilines, dissolve in a suitable acidic or buffered solution.
-
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component.
-
A colored precipitate of the azo dye should form. The optimal pH for coupling should be maintained throughout the addition.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.
-
Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.
-
The crude dye should be purified, for example, by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture).
Mandatory Visualization
Caption: Workflow for Azo Dye Synthesis with 5-Aminobenzene-1,3-diol.
Caption: Factors Leading to Side Products in Dye Synthesis.
Technical Support Center: Scaling Up the Synthesis of 5-Aminobenzene-1,3-diol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 5-Aminobenzene-1,3-diol hydrochloride.
Experimental Workflow Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall workflow involves the nitration of a protected resorcinol derivative, followed by hydrolysis to yield 5-nitroresorcinol. This intermediate is then reduced to 5-aminobenzene-1,3-diol, which is subsequently converted to its hydrochloride salt for improved stability and handling.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and scalable route involves a four-step process:
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Protection of resorcinol as 1,3-bis(alkylcarbonato)benzene.
-
Nitration of the protected intermediate to form a 1,3-bis(alkylcarbonato)nitrobenzene.
-
Hydrolysis to yield 5-nitro-1,3-benzenediol (5-nitroresorcinol).
-
Reduction of the nitro group to an amine, followed by salt formation with hydrochloric acid. This multi-step approach helps to control regioselectivity during the nitration step.[1]
Q2: Why is it necessary to protect the hydroxyl groups of resorcinol before nitration?
A2: The hydroxyl groups of resorcinol are highly activating, making the aromatic ring susceptible to over-nitration and oxidation by nitric acid, which can lead to the formation of undesirable byproducts such as 2,4,6-trinitro-1,3-benzenediol (styphnic acid) and tarry substances.[1] Protecting the hydroxyl groups, for instance as carbonates, deactivates the ring sufficiently to allow for more controlled mono-nitration at the desired position.
Q3: What are the critical safety precautions to consider when scaling up the nitration step?
A3: Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not properly controlled.[2] Key safety measures include:
-
Strict Temperature Control: Maintain the recommended low temperature using an efficient cooling system.
-
Slow Reagent Addition: Add the nitrating agent slowly and monitor the internal temperature closely.
-
Adequate Agitation: Ensure good mixing to prevent localized hot spots.
-
Emergency Preparedness: Have a quenching plan and appropriate safety equipment readily available.
-
Use of Personal Protective Equipment (PPE): Always wear safety goggles, acid-resistant gloves, and a lab coat.[2]
Q4: Which catalyst is recommended for the reduction of 5-nitroresorcinol?
A4: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of aromatic nitro groups.[1] Raney Nickel is another option. For large-scale operations, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with a Pd/C catalyst can also be a safe and efficient alternative.
Q5: How can I purify the final product, this compound?
A5: Recrystallization is a common and effective method for purifying the final hydrochloride salt. Suitable solvent systems often include alcohols like isopropanol or methanol, sometimes in combination with an anti-solvent such as diethyl ether to induce precipitation. Acid-base extraction can also be employed during the work-up to separate the basic amine product from non-basic impurities before the final crystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 5-nitroresorcinol during nitration | - Over-nitration leading to dinitro or trinitro byproducts.- Oxidation of the resorcinol derivative.- Incomplete reaction. | - Strictly maintain low reaction temperatures (e.g., -15°C to 0°C).- Control the rate of nitric acid addition carefully.- Ensure the protecting groups on resorcinol are stable under the reaction conditions.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Formation of tar-like substances during nitration | - Reaction temperature is too high, causing decomposition and polymerization. | - Improve the efficiency of the cooling system.- Reduce the rate of addition of the nitrating agent.- Ensure vigorous stirring to dissipate heat effectively. |
| Incomplete reduction of the nitro group | - Catalyst deactivation or poisoning.- Insufficient hydrogen pressure or reaction time.- Poor mass transfer of hydrogen gas. | - Use fresh, high-quality catalyst.- Ensure the starting material and solvent are free from catalyst poisons (e.g., sulfur compounds).- Increase hydrogen pressure and/or reaction time.- Improve agitation to enhance gas-liquid mixing. |
| Product discoloration (darkening) after reduction | - Oxidation of the aminophenol product by air. | - Work up the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).- Promptly convert the free amine to its more stable hydrochloride salt.- Use degassed solvents for work-up and purification. |
| Difficulty in isolating the hydrochloride salt | - Product is too soluble in the chosen solvent.- Presence of impurities inhibiting crystallization. | - Use a more non-polar solvent or an anti-solvent to induce precipitation.- Perform an initial purification of the free amine by column chromatography or acid-base extraction before salt formation.- Try trituration with a non-solvent to induce solidification. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 5-Nitroresorcinol
This protocol is a general guideline and should be optimized for specific laboratory and scale-up conditions.
-
Reactor Setup: In a suitable hydrogenation reactor, charge a solution of 5-nitroresorcinol in an appropriate solvent (e.g., n-propanol or ethanol).
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst. The catalyst loading is typically 1-5% by weight relative to the 5-nitroresorcinol.
-
Inerting: Seal the reactor and purge the system several times with an inert gas like nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to the target temperature (e.g., 25-50°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
-
Salt Formation and Isolation:
-
To the filtrate, add a solution of concentrated hydrochloric acid in a solvent like isopropanol, while stirring.
-
Cool the mixture to induce crystallization of this compound.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., isopropanol or diethyl ether), and dry under vacuum.
-
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol or methanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters for Catalytic Hydrogenation
| Parameter | Value | Notes |
| Substrate | 5-Nitroresorcinol | |
| Solvent | Ethanol or n-Propanol | |
| Catalyst | 5% Pd/C | 1-5% w/w |
| Hydrogen Pressure | 50 - 100 psi | |
| Temperature | 25 - 50 °C | |
| Reaction Time | 2 - 8 hours | Monitor by HPLC or TLC |
| Typical Yield | >90% |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈ClNO₂ |
| Molecular Weight | 161.59 g/mol |
| Appearance | Off-white to light grey crystalline powder |
| Melting Point | ~300 °C (decomposes) |
Signaling Pathways and Logical Relationships
Diagram: Troubleshooting Logic for Incomplete Reduction
References
Preventing oxidation of 5-Aminobenzene-1,3-diol hydrochloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 5-Aminobenzene-1,3-diol hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound powder/solution has changed color (e.g., turned pink, brown, or dark). What does this mean?
A1: A color change in this compound is a primary indicator of oxidation. The amino (-NH2) and hydroxyl (-OH) groups on the benzene ring are highly susceptible to oxidation, especially when exposed to atmospheric oxygen and/or light. This process leads to the formation of highly colored intermediates, such as quinoneimines, which can further polymerize to create darker products. This degradation indicates that the reagent's purity is compromised, which may introduce impurities into your reactions and affect experimental outcomes. For applications requiring high purity, it is strongly recommended to use fresh, uncolored material.
Q2: What are the main factors that cause the oxidation of this compound?
A2: Several environmental and experimental factors can significantly accelerate the oxidation of this compound:
-
Oxygen: Atmospheric oxygen is the primary oxidizing agent.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
High pH (Alkaline Conditions): Basic environments can deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.
-
Metal Ions: The presence of trace metal ions, especially copper (Cu²+), can act as potent catalysts for the oxidation process.
Q3: How should I properly store this compound to minimize oxidation?
A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and dark to protect it from heat, moisture, and light.
Q4: Can I still use my this compound if it is slightly discolored?
A4: For less sensitive applications, the suitability of slightly discolored reagent should be evaluated on a small scale before committing to a large-scale reaction. However, for applications where high purity is critical, such as in the final steps of pharmaceutical synthesis, using discolored material is not recommended as it can lead to lower yields and the formation of difficult-to-remove impurities.
Q5: My this compound solution rapidly changes color upon preparation. How can I prevent this?
A5: The rapid discoloration of solutions is due to accelerated oxidation in the dissolved state. To minimize this:
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Use Deoxygenated Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for at least 15-30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Prepare solutions inside a glovebox or by using Schlenk line techniques to maintain an oxygen-free environment.
-
Add an Antioxidant: Incorporating a suitable antioxidant into your solvent before dissolving the this compound can effectively inhibit oxidation.
-
Control pH: Maintaining a slightly acidic pH can sometimes enhance the stability of aminophenols.
-
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark immediately upon adding this compound. | 1. Reagent has already oxidized. 2. Reaction solvent contains dissolved oxygen. 3. Reaction is being run open to the atmosphere. | 1. Use fresh, pure this compound. 2. Deoxygenate the solvent by sparging with an inert gas prior to use. 3. Set up the reaction under an inert atmosphere (Nitrogen or Argon). |
| Significant formation of colored, insoluble byproducts observed during work-up. | Oxidation of the starting material or reaction intermediates is occurring during the reaction. | 1. Implement rigorous air-free techniques using a Schlenk line or glovebox. 2. Add an antioxidant (e.g., ascorbic acid) to the reaction mixture if compatible with the chemistry. 3. Ensure all reagents and solvents are thoroughly deoxygenated. |
| Low yield and multiple impurity spots on TLC/LC-MS, some of which are colored. | Gradual degradation of this compound throughout the reaction. | 1. Maintain a positive pressure of inert gas for the entire duration of the reaction. 2. Protect the reaction vessel from light by wrapping it in aluminum foil. 3. If the reaction is heated, ensure the temperature is well-controlled and not excessive. |
| Inconsistent reaction outcomes when using the same protocol. | The degree of oxidation of the this compound starting material varies between batches. | 1. Visually inspect the reagent before each use. Do not use if significant discoloration is observed. 2. For critical applications, consider purifying the reagent before use if its quality is uncertain. 3. Standardize storage and handling procedures for the reagent. |
Data Presentation
Comparative Antioxidant Activity of Aminophenol Derivatives
The antioxidant potential of aminophenol derivatives can be evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for various aminophenol derivatives against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. While this data is for related compounds, it provides a useful comparison of the potential effectiveness of different antioxidant structures.
| Compound | Class | DPPH Radical Scavenging IC50 (µg/mL) | Reference(s) |
| N-Formyl-2-aminophenol | Aminophenol Derivative | 3.23 | [1] |
| Ascorbic Acid (Vitamin C) | Vitamin | 6.1 - 10.65 | [1] |
| α-Tocopherol (Vitamin E) | Vitamin | 25 - 42.86 | [1] |
| Quercetin | Flavonoid | 0.55 - 19.17 | [1] |
| p-Aminophenol | Aminophenol | More potent than APAP | [2] |
| APAP (Acetaminophen) | Aminophenol Derivative | Less potent than p-AP | [2] |
Note: The IC50 values for the natural antioxidants are presented as a range compiled from various studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions across different studies.
Experimental Protocols
Protocol 1: Deoxygenating Solvents by Inert Gas Sparging
This protocol describes the process of removing dissolved oxygen from solvents, a critical step before their use in reactions involving this compound.
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask or a similar sealable flask with a sidearm
-
Source of inert gas (Argon or Nitrogen) with a regulator
-
Long needle or glass tube
-
Septum
Procedure:
-
Pour the solvent into the Schlenk flask.
-
Seal the flask with a septum.
-
Insert a long needle or glass tube connected to the inert gas line through the septum, ensuring the tip is submerged well below the liquid surface.
-
Insert a second, shorter needle through the septum to act as an outlet for the displaced gas.
-
Begin a gentle but steady flow of the inert gas to create bubbles through the solvent. A vigorous flow that causes splashing should be avoided.
-
Sparge the solvent for a minimum of 15-30 minutes. For larger volumes, a longer duration is recommended.
-
After sparging, remove the outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.
-
The deoxygenated solvent is now ready for use.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere
This protocol outlines the general procedure for conducting a reaction with this compound under an inert atmosphere using a Schlenk line.
Materials:
-
Schlenk flask and condenser
-
Schlenk line with dual vacuum and inert gas manifold
-
Deoxygenated solvents and liquid reagents
-
Solid this compound
-
Magnetic stirrer and stir bar
-
Septa, glass stoppers, and cannulas
Procedure:
-
Assembly and Purging:
-
Assemble the dry glassware (Schlenk flask with stir bar, condenser, etc.) and connect it to the Schlenk line.
-
Evacuate the glassware under vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure the removal of atmospheric gases.
-
-
Addition of Solids:
-
Under a strong counterflow of inert gas, briefly remove the stopper from the flask and add the solid this compound.
-
Quickly reseal the flask and purge with the vacuum/backfill cycle again.
-
-
Addition of Solvents and Liquids:
-
Add deoxygenated solvents and liquid reagents to the reaction flask via a gas-tight syringe or by cannula transfer from another Schlenk flask.
-
-
Running the Reaction:
-
Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to a gas bubbler or by leaving the flask connected to the inert gas manifold of the Schlenk line.
-
If heating, ensure the setup is secure and the inert atmosphere is maintained.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS by withdrawing small aliquots using a syringe under a positive flow of inert gas.
-
Upon completion, cool the reaction to room temperature before proceeding with the work-up, which should also be performed under inert conditions as much as possible until the sensitive intermediates are consumed.
-
Visualizations
Caption: Simplified pathway for the oxidation of 5-Aminobenzene-1,3-diol.
Caption: Key steps to prevent oxidation during reactions.
References
Analytical techniques for monitoring the purity of 5-Aminobenzene-1,3-diol hydrochloride
Welcome to the technical support center for the analytical monitoring of 5-Aminobenzene-1,3-diol hydrochloride (CAS: 6318-56-5) purity.[1][2] This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended techniques for determining the purity of this compound?
A1: The most common and powerful technique for determining the purity of this compound and related compounds is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection. This method allows for the separation and quantification of the main component from its impurities and degradation products. Other applicable techniques include:
-
Titration: Potentiometric or indicator-based titrations, such as diazotization titration, can be used for assaying the primary aromatic amine content.[3]
-
Spectroscopy: UV-Vis spectroscopy can be used for a simple concentration assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.[4]
-
Thin-Layer Chromatography (TLC): A useful technique for quick purity checks and monitoring reaction progress, which can be developed into a quantitative High-Performance Thin-Layer Chromatography (HPTLC) method.[5][6]
Q2: Why is my this compound sample showing degradation in the analytical sample solution?
A2: Compounds like this compound, which contain both aminophenol and resorcinol functionalities, are often susceptible to degradation, particularly oxidation.[7] The presence of the amine and hydroxyl groups on the benzene ring makes it prone to oxidation, which can be accelerated by exposure to air, light, high temperatures, or incompatible pH conditions. This can lead to the formation of colored impurities through dimerization or trimerization.[7] It is crucial to use freshly prepared solutions and consider the use of antioxidants or inert gas sparging for sensitive analyses.[7]
Q3: What are the likely impurities I should be looking for?
A3: Impurities can originate from the synthesis process or from degradation. Potential impurities include:
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Starting materials and intermediates from the synthetic route.
-
Isomers such as 2-Aminobenzene-1,3-diol or 4-Aminobenzene-1,3-diol.[8][9]
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Oxidation products: Formed by the oxidation of the aminophenol structure.
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Polymers: Resulting from dimerization or polymerization of the molecule, which is a known issue for similar resorcinol compounds.[7]
Q4: How do I develop a stability-indicating method for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[10] The development process involves subjecting the compound to forced degradation (stress testing) under various conditions such as acid, base, oxidation, heat, and light.[6][10] The analytical method, typically HPLC, must then be able to separate the intact drug from all the degradation products formed. This ensures that the method can accurately measure the drug's purity in stability studies.
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the preferred method for purity analysis. However, the chemical nature of this compound presents specific challenges.
Logical Workflow for General HPLC Troubleshooting
References
- 1. This compound | C6H8ClNO2 | CID 459248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. jru.edu.in [jru.edu.in]
- 4. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curresweb.com [curresweb.com]
- 6. ijper.org [ijper.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. 4-Aminobenzene-1,3-diol hydrochloride | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 634-60-6|2-Aminobenzene-1,3-diol hydrochloride|BLD Pharm [bldpharm.com]
- 10. ijsdr.org [ijsdr.org]
Technical Support Center: Regioselective Synthesis Using 5-Aminobenzene-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the regioselective synthesis involving 5-Aminobenzene-1,3-diol (also known as 5-aminoresorcinol).
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in electrophilic aromatic substitution (EAS) with 5-Aminobenzene-1,3-diol so challenging?
A1: The primary challenge arises from the molecule's high nucleophilicity and the synergistic activating effects of its three functional groups. The amino (-NH₂) group and the two hydroxyl (-OH) groups are all potent activating, ortho-, para-directing groups.[1] This means they all strongly direct incoming electrophiles to the same positions on the aromatic ring (C2, C4, and C6), making it difficult to functionalize just one of these sites selectively. The molecule is essentially "over-activated," leading to a high propensity for polysubstitution and the formation of a mixture of regioisomers.
Q2: What are the primary sites of electrophilic attack on the 5-Aminobenzene-1,3-diol ring, and why?
A2: The positions C2, C4, and C6 are all highly activated and susceptible to electrophilic attack. The directing effects of the substituents converge on these positions:
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C2-position: This position is para to the strongly activating -NH₂ group and ortho to both -OH groups.
-
C4/C6-positions: These equivalent positions are ortho to the -NH₂ group and one -OH group, and para to the other -OH group.
Without any modification, an incoming electrophile will likely react at all three positions, or a mixture of them, due to the powerful combined electron-donating effects of the substituents.
Q3: How can I improve selectivity for a single position, for example, the C2 position?
A3: To achieve selectivity, you must modulate the directing ability of the functional groups, typically by using protecting groups.[2] A common strategy to favor substitution at the C2 position is to protect the more reactive amino group.
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N-Acylation: Converting the -NH₂ group to an acetamide (-NHCOCH₃) has two key effects:
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Reduced Activating Strength: The amide is still an ortho-, para-director, but it is significantly less activating than a free amino group.
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Increased Steric Hindrance: The bulky acetyl group sterically hinders the adjacent C4 and C6 positions, making the less-hindered C2 position the more favorable site for electrophilic attack.
-
Q4: What strategies can be used to favor functionalization at the C4 or C6 positions?
A4: This is more challenging due to the inherent symmetry and activation pattern. A multi-step, protection-heavy strategy is often required. One potential approach involves protecting both hydroxyl groups and the amino group with different, orthogonally removable protecting groups.[3][4] By carefully choosing groups with different electronic and steric properties, it may be possible to create a subtle electronic or steric bias that favors one position over the others, though this often requires significant empirical optimization.
Q5: What are the most common side reactions to anticipate when working with this molecule?
A5:
-
Polysubstitution: As mentioned, the high reactivity of the ring makes it difficult to stop reactions at monosubstitution, especially with strong electrophiles like in nitration or halogenation.
-
Oxidation: Phenols and anilines are susceptible to oxidation, especially under acidic or harsh reaction conditions. The product can darken or decompose, leading to lower yields and purification difficulties. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.
-
O-Acylation vs. C-Acylation: In Friedel-Crafts acylation, reaction can occur on the hydroxyl groups (O-acylation) to form esters, competing with the desired C-acylation on the ring.[5] Using conditions that favor the Fries rearrangement can help convert the O-acylated intermediate to the C-acylated product.[5]
-
N-Acylation vs. O-Acylation: The amine group is generally more nucleophilic than the hydroxyl group, meaning acylation with agents like acetic anhydride will preferentially occur on the nitrogen.[6][7]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Halogenation (e.g., Bromination)
-
Symptom: You obtain a mixture of mono-, di-, and tri-brominated products, with no clear selectivity for a single position.
-
Probable Cause: The ring is too activated for the halogenating agent, leading to uncontrolled reaction at all activated sites (C2, C4, C6).
-
Solutions:
-
Protect the Amino Group: Convert the -NH₂ to an acetamide (-NHCOCH₃) before halogenation. This reduces the ring's activation and sterically blocks the C4/C6 positions, strongly favoring monosubstitution at the C2 position.
-
Use a Milder Halogenating Agent: Switch from Br₂ to a less reactive source like N-Bromosuccinimide (NBS).
-
Control Stoichiometry: Carefully use only one equivalent of the halogenating agent.
-
Lower the Temperature: Perform the reaction at 0 °C or below to reduce the reaction rate and improve selectivity.
-
Problem 2: N-Acylation Occurs During a Friedel-Crafts Acylation Attempt
-
Symptom: Instead of the desired hydroxyaryl ketone (C-acylation), the main product is the N-acylated amide.
-
Probable Cause: The amino group is a potent nucleophile and reacts with the acylating agent faster than the Lewis acid can promote electrophilic aromatic substitution. The Lewis acid catalyst (e.g., AlCl₃) can also complex with the amino group, deactivating the ring.
-
Solutions:
-
Protect the Amino Group: The amino group must be protected before attempting a Friedel-Crafts reaction. An acetamide is a common choice.
-
Consider Fries Rearrangement: An alternative is to perform O-acylation on the hydroxyl groups first (which may require prior protection of the amine), and then induce a Fries rearrangement to move the acyl group to the ring.[5] This is often complex for this specific substrate.
-
Problem 3: Decomposition or Tar Formation During Diazotization
-
Symptom: When treating 5-aminobenzene-1,3-diol with nitrous acid (NaNO₂/HCl), the solution darkens significantly, and a tar-like precipitate forms, resulting in a low yield of the desired diazonium salt.
-
Probable Cause: The highly activated phenolic ring is susceptible to side reactions with the nitrous acid, including nitrosation on the ring itself. Phenolic diazonium salts are also often unstable.
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5 °C at all times.[8] Diazonium salt formation is exothermic, so add the sodium nitrite solution slowly to prevent temperature spikes.
-
Protect Hydroxyl Groups: Protect the -OH groups as ethers (e.g., methyl or benzyl ethers) before performing the diazotization. This deactivates the ring towards unwanted electrophilic attack by the nitrosonium ion (NO⁺).
-
Use the Diazonium Salt Immediately: Do not attempt to isolate the diazonium salt. Generate it in situ and immediately add it to the solution containing the reagent for the subsequent reaction (e.g., CuCl for a Sandmeyer reaction).[9]
-
Data & Directing Effects
The choice of protecting group is critical as it alters both the steric and electronic properties of the substrate.
| Functional Group | Activating/Deactivating | Ortho/Para/Meta Directing | Relative Activating Strength | Steric Hindrance |
| -OH (Hydroxyl) | Activating | Ortho, Para | Very Strong | Low |
| -NH₂ (Amino) | Activating | Ortho, Para | Very Strong | Low |
| -O⁻ (Phenoxide) | Activating | Ortho, Para | Extremely Strong | Low |
| -NHCOCH₃ (Amide) | Activating | Ortho, Para | Moderate | High |
| -OR (Ether) | Activating | Ortho, Para | Strong | Medium to High |
| -NH₃⁺ (Ammonium) | Deactivating | Meta | Strong (Deactivator) | Low |
Note: In strongly acidic conditions, the -NH₂ group is protonated to -NH₃⁺, which becomes a deactivating, meta-directing group.[1]
Visualizations
Diagram 1: Regioselectivity Challenges
Caption: Directing effects of functional groups on 5-Aminobenzene-1,3-diol.
Diagram 2: Synthetic Strategy Workflow
Caption: Decision workflow for achieving regioselective substitution.
Key Experimental Protocols
Protocol 1: Selective N-Acylation (Protection of Amino Group)
This protocol converts the highly activating amino group into a moderately activating, sterically bulky acetamide group to direct subsequent electrophilic substitution to the C2 position.
-
Materials:
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5-Aminobenzene-1,3-diol (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine or Triethylamine (as solvent and base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as alternative solvent)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 5-Aminobenzene-1,3-diol in pyridine or a mixture of DCM and triethylamine under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water.
-
If using pyridine, remove it under reduced pressure. If using DCM, proceed to workup.
-
Dilute the residue with DCM or ethyl acetate and wash sequentially with 1M HCl (to remove excess amine base), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(3,5-dihydroxyphenyl)acetamide. The product can be purified further by recrystallization or column chromatography if necessary.
-
Protocol 2: Diazotization and Sandmeyer Reaction (Example: Chloro-substitution)
This protocol is for converting the amino group into a chloro group. It is critical that the hydroxyl groups are protected (e.g., as methyl ethers) prior to starting this procedure to prevent side reactions.
-
Materials (starting with N-(3,5-dimethoxyphenyl)amine):
-
N-(3,5-dimethoxyphenyl)amine (1.0 eq)
-
Concentrated Hydrochloric acid (HCl, ~3 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq) dissolved in a minimal amount of cold water
-
Copper(I) chloride (CuCl) (1.2 eq) dissolved in concentrated HCl
-
Ice
-
-
Procedure:
-
Suspend N-(3,5-dimethoxyphenyl)amine in a mixture of concentrated HCl and water. Stir vigorously and cool to 0-5 °C in an ice-salt bath.
-
Slowly add the pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature strictly below 5 °C. A slight excess of nitrous acid should be present (test with starch-iodide paper, which should turn blue).
-
In a separate flask, prepare a solution of CuCl in concentrated HCl and cool it to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of N₂ gas will occur.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 1-chloro-3,5-dimethoxybenzene by column chromatography or distillation.
-
The methoxy protecting groups can then be cleaved using a reagent like BBr₃ to yield 5-chlorobenzene-1,3-diol.
-
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. jocpr.com [jocpr.com]
- 3. nbinno.com [nbinno.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazotisation [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Aminophenol Isomers in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aminophenol isomers—ortho (o-), meta (m-), and para (p)-aminophenol—are pivotal intermediates in the synthesis of a vast array of dyes, particularly azo dyes, which constitute the largest class of synthetic colorants. The position of the amino and hydroxyl groups on the benzene ring significantly influences the reactivity of the isomers and the properties of the resulting dyes. This guide provides a comparative analysis of the performance of o-, m-, and p-aminophenol in dye synthesis, supported by experimental data and detailed protocols.
Physicochemical Properties of Aminophenol Isomers
The inherent chemical and physical properties of each isomer play a crucial role in its application in dye synthesis. These properties, summarized in the table below, affect factors such as solubility in reaction media and reactivity during diazotization.
| Property | o-Aminophenol | m-Aminophenol | p-Aminophenol |
| Molar Mass ( g/mol ) | 109.13 | 109.13 | 109.13 |
| Melting Point (°C) | 174 | 122 | 187.5[1] |
| Boiling Point (°C) | 284 | 327 (at 11 mmHg)[2] | 284[1] |
| Water Solubility ( g/100 mL) | 1.7 (25 °C) | 3.5 (25 °C) | 1.5 (20 °C)[3] |
| pKa1 (amino group) | 4.78 | 4.37 (20 °C)[2] | 5.48[1] |
| pKa2 (hydroxyl group) | 9.97 | 9.82 | 10.30[1] |
| Appearance | White to tan crystalline solid[4] | White crystals or off-white flakes[2] | White or reddish-yellow crystals[1] |
Performance in Azo Dye Synthesis: A Comparative Overview
The synthesis of azo dyes from aminophenol isomers typically involves two main steps: diazotization of the aminophenol to form a diazonium salt, followed by coupling with a suitable aromatic compound (coupling component). The position of the functional groups in the aminophenol isomers affects both of these stages, leading to differences in reaction rates, yield, and the final properties of the dye.
| Performance Metric | o-Aminophenol | m-Aminophenol | p-Aminophenol |
| Reaction Yield (%) | Generally good | 60-80% (for a specific Schiff base azo dye) | 50-67% (for specific dis-azo dyes)[5] |
| Color of Resulting Dyes | Yellows, oranges, reds, browns[6] | Golden prairie to lingering brew hues | Shades of brown[5] |
| Wavelength of Max. Absorption (λmax) | 488 nm (with NQS reagent)[7] | 480 nm (with NQS reagent)[7] | 300-420 nm and 400-600 nm (for dis-azo dyes)[8] |
| Light Fastness | Moderate to good | Moderate to very good | Generally good, can be improved with certain substituents[9][10] |
| Wash Fastness | Moderate to good | Moderate to very good | Good to excellent, particularly on polyester[9][10] |
Note: The data presented is compiled from various studies and may not represent a direct side-by-side comparison under identical experimental conditions. The performance of each isomer can vary significantly depending on the specific coupling component and reaction conditions used.
Experimental Protocols
A generalized experimental protocol for the synthesis of an azo dye using an aminophenol isomer is provided below. This can be adapted for a comparative study by using o-, m-, and p-aminophenol as the starting amine.
Protocol 1: Diazotization of Aminophenol
Materials:
-
Aminophenol isomer (o-, m-, or p-aminophenol)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice bath
Procedure:
-
Dissolve a specific molar equivalent of the chosen aminophenol isomer in a mixture of concentrated acid and distilled water in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aminophenol solution, ensuring the temperature remains between 0-5 °C. The slow addition and low temperature are critical as diazonium salts are unstable at higher temperatures.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt and should be used immediately in the coupling reaction.
Protocol 2: Azo Coupling Reaction
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., β-naphthol, phenol, aniline derivative)
-
Sodium Hydroxide (NaOH) solution
-
Distilled Water
-
Ice bath
Procedure:
-
Dissolve the coupling component in a dilute sodium hydroxide solution.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the general chemical pathways and the experimental workflow for the comparative synthesis and analysis of azo dyes from aminophenol isomers.
Caption: General reaction pathway for azo dye synthesis.
Caption: Experimental workflow for comparative analysis.
Discussion and Comparative Insights
The structural differences between the aminophenol isomers lead to distinct behaviors in dye synthesis and variations in the properties of the final products.
-
o-Aminophenol: The proximity of the amino and hydroxyl groups in o-aminophenol can lead to intramolecular hydrogen bonding, which may influence its reactivity. Dyes derived from o-aminophenol are often used in the formation of metal-complex dyes, where the adjacent functional groups can act as a bidentate ligand, enhancing the stability and fastness properties of the dye.
-
m-Aminophenol: This isomer is frequently used in hair dye formulations.[11] The meta-positioning of the functional groups leads to different electronic effects compared to the ortho and para isomers, influencing the color of the resulting azo dyes. Studies on specific azo dyes derived from m-aminophenol have reported good dye bath exhaustion and fixation on polyester fibers.
-
p-Aminophenol: As a widely used dye intermediate, p-aminophenol is a precursor to a variety of dyes, including sulfur dyes and acid dyes.[5] The para-arrangement of the amino and hydroxyl groups allows for the formation of linear and conjugated dye structures, which can impart strong colors. Research on dis-azo dyes derived from p-aminophenol has shown good light and wash fastness on synthetic fibers like polyester.[9][10]
References
- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. scialert.net [scialert.net]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. scialert.net [scialert.net]
- 11. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]
A Comparative Guide to 5-Aminobenzene-1,3-diol hydrochloride and 4-aminophenol as Dye Precursors in Oxidative Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Aminobenzene-1,3-diol hydrochloride (also known as 5-aminoresorcinol hydrochloride) and 4-aminophenol (PAP) as precursors in the formation of oxidative dyes, commonly used in permanent hair coloring formulations. The comparison is based on their distinct roles, chemical properties, and performance within a typical oxidative dyeing process.
In oxidative dyeing, two types of precursors are essential: a primary intermediate (or developer) and a coupler . The reaction, initiated by an oxidizing agent like hydrogen peroxide, involves the primary intermediate being oxidized to a reactive state, which then combines with the coupler to form large, stable color molecules within the substrate, such as the hair cortex.[1][2]
Within this system, 4-aminophenol functions as a primary intermediate , while 5-Aminobenzene-1,3-diol acts as a coupler .[2][3] Therefore, this guide will not compare them for the same function but will evaluate their respective contributions to the final dye properties when paired with standard partners.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each precursor, which influence their solubility, reactivity, and formulation compatibility.
| Property | This compound | 4-aminophenol (PAP) |
| CAS Number | 6318-56-5[4] | 123-30-8 |
| Molecular Formula | C₆H₈ClNO₂[4] | C₆H₇NO |
| Molecular Weight | 161.58 g/mol | 109.13 g/mol [3] |
| Role in Oxidative Dyeing | Coupler (Color Former) | Primary Intermediate (Developer)[2][3] |
| Typical Appearance | White crystalline powder[5] | White or light yellow-brown crystals[1] |
| Solubility | Soluble in water | Slightly soluble in water; soluble in ethanol[1] |
Performance in Oxidative Dye Systems
To provide meaningful comparative data, we present hypothetical experimental results based on standard evaluation protocols for hair dyes.[1][3]
-
System 1 (for 5-Aminobenzene-1,3-diol):
-
Primary Intermediate: p-phenylenediamine (PPD)
-
Coupler: This compound
-
-
System 2 (for 4-aminophenol):
-
Primary Intermediate: 4-aminophenol (PAP)
-
Coupler: Resorcinol
-
These systems are evaluated for color outcome, wash fastness, and light fastness.
Quantitative Performance Data
| Performance Metric | System 1 (PPD + 5-Aminobenzene-1,3-diol) | System 2 (4-aminophenol + Resorcinol) |
| Initial Color Result | Greenish-Brown to Dark Brown | Reddish-Brown to Brown[3] |
| Color Intensity (K/S Value) | 14.2 | 12.8 |
| Wash Fastness (ΔE* after 20 cycles) | 3.5 | 4.8 |
| Light Fastness (ΔE* after 40 hours UV) | 5.1 | 6.2 |
Note: ΔE* represents the total color difference; a lower value indicates better color stability. K/S values are a measure of color strength. These values are illustrative for comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data table.
Protocol 1: Oxidative Hair Dyeing on Hair Swatches
This protocol describes the standard procedure for applying an oxidative hair dye formulation.
-
Formulation Preparation :
-
Developer Mixing : Immediately before application, mix the dye base cream with a developer cream containing hydrogen peroxide (typically 6-9%) in a 1:1 ratio.[1][7]
-
Application : Evenly apply the final mixture to standardized hair swatches (e.g., grey human hair).
-
Processing : Allow the dye to process for 30 minutes at room temperature.[1][6]
-
Rinsing : Thoroughly rinse the hair swatches with warm water until the water runs clear, followed by a gentle shampoo and conditioning.[1]
Protocol 2: Wash Fastness Evaluation
This protocol assesses the color stability of dyed hair after repeated washing cycles.
-
Initial Measurement : Measure the initial color of the dried, dyed hair swatches using a spectrophotometer or colorimeter to obtain CIE Lab* values.[1]
-
Washing Cycles : Immerse each swatch in a standard shampoo solution (e.g., 10% sodium lauryl ether sulfate) in a constant temperature water bath (40°C) for 10 minutes with gentle agitation.[1]
-
Rinsing and Drying : Rinse the swatches and allow them to air dry completely.
-
Repeat : Repeat the washing and drying cycles for a predetermined number of iterations (e.g., 10, 20 cycles).
-
Final Measurement : Measure the final Lab* values of the dried swatches.
-
Data Analysis : Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²]. A lower ΔE value indicates superior wash fastness.[1]
Protocol 3: Light Fastness Evaluation
This protocol evaluates the stability of the hair color upon exposure to UV radiation.
-
Initial Measurement : Measure the initial Lab* values of the dyed swatches.
-
UV Exposure : Place the swatches in a UV weathering chamber with controlled UVA/UVB lamps.
-
Exposure Duration : Expose the swatches for a specified duration (e.g., 10, 20, 40 hours).[1]
-
Final Measurement : Remove the swatches and measure their final Lab* values.
-
Data Analysis : Calculate the total color difference (ΔE*) to determine the degree of fading.
Visualizations
Chemical Structures
The fundamental structures of the precursors determine their reactivity and coupling behavior.
Caption: Chemical structures of the dye precursors.
Oxidative Dyeing Pathway
The mechanism of color formation in permanent hair dyeing is a multi-step chemical process. An alkaline agent opens the hair cuticle, allowing the precursors and an oxidizing agent (typically hydrogen peroxide) to penetrate. The primary intermediate is oxidized, then reacts with the coupler to form large, colored molecules trapped inside the hair cortex.[1][2][8]
Caption: General signaling pathway of oxidative hair dyeing.
Experimental Comparison Workflow
A logical workflow is essential for the objective comparison of dye precursor efficacy. This involves parallel testing of different dye systems under identical conditions and measuring key performance indicators.
Caption: Workflow for comparing the efficacy of dye precursors.
Conclusion
This compound and 4-aminophenol are not direct alternatives but serve distinct and complementary roles in oxidative dye chemistry. 4-aminophenol acts as a primary intermediate, initiating color formation and typically producing reddish-brown shades.[3] this compound is a coupler that modifies and finalizes the color, often contributing to brown and darker tones.
The choice of precursor is dictated by the desired final color outcome. For developing red and orange shades, 4-aminophenol is a critical primary intermediate. For creating a spectrum of brown and cooler tones, 5-Aminobenzene-1,3-diol is a valuable coupler. Performance evaluations must therefore consider the entire dye system—the specific pairing of intermediate and coupler—to accurately predict the final color's intensity, shade, and durability.
References
- 1. benchchem.com [benchchem.com]
- 2. compoundchem.com [compoundchem.com]
- 3. benchchem.com [benchchem.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound , TECH, CasNo.75705-21-4 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US4997451A - Oxidative hair dyeing compositions based on 4-aminophenol derivatives and new 4-aminophenol derivatives - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Performance Analysis for Researchers: 5-Aminoresorcinol Hydrochloride vs. m-Aminophenol
In the landscape of drug discovery and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. This guide provides a detailed comparison of the performance of two key aromatic compounds: 5-Aminoresorcinol hydrochloride and m-aminophenol. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into their respective chemical properties, reactivity, applications, and performance based on available data.
Chemical and Physical Properties: A Head-to-Head Comparison
Both 5-Aminoresorcinol hydrochloride and m-aminophenol are aromatic compounds containing amino and hydroxyl functional groups, rendering them versatile intermediates in organic synthesis. However, their structural differences lead to distinct physical and chemical characteristics.
| Property | 5-Aminoresorcinol hydrochloride | m-Aminophenol |
| Synonyms | 3,5-Dihydroxyaniline hydrochloride, 5-Amino-1,3-benzenediol hydrochloride | 3-Aminophenol, 3-Hydroxyaniline |
| CAS Number | 634-60-6 (for hydrochloride); 20734-67-2 (for free base) | 591-27-5 |
| Molecular Formula | C₆H₈ClNO₂ | C₆H₇NO |
| Molecular Weight | 161.59 g/mol | 109.13 g/mol |
| Appearance | Solid | White to light brown crystalline powder |
| Melting Point | ~220 °C (decomposes)[1][2] | 122-123 °C[] |
| Solubility | Soluble in water. | Slightly soluble in cold water; freely soluble in hot water, alcohol, and ether. |
| pKa | 9.50 (predicted for the free base)[4] | Not explicitly found |
| Stability | Hygroscopic. Should be stored under an inert atmosphere. | Fairly stable in air, though can oxidize and change color.[5] Stable under recommended storage conditions.[6] |
Performance in Synthetic Applications
The utility of these compounds as synthetic precursors is a critical performance metric. While both serve as valuable building blocks, their applications and reported performance differ.
m-Aminophenol: A Workhorse in Pharmaceutical and Dye Synthesis
m-Aminophenol is a well-established and widely used intermediate in various industrial syntheses.[5][7]
-
Pharmaceutical Synthesis: It is a key precursor in the manufacture of antitubercular drugs.[5] It is also used in the synthesis of other medicinal compounds.
-
Dye Industry: m-Aminophenol is a crucial component in oxidative hair dyes and serves as an intermediate for various other dyes.[][8]
5-Aminoresorcinol Hydrochloride: An Emerging Building Block with Niche Applications
5-Aminoresorcinol hydrochloride, also known as 3,5-dihydroxyaniline, is recognized as a useful research chemical.[9] Its applications, while less extensively documented in mainstream industrial processes compared to m-aminophenol, are notable in specific synthetic contexts.
-
Synthesis of Bioactive Molecules: It is used as a reactant in the synthesis of resveratrol, a compound known for its antioxidant properties.[9]
-
Precursor for Advanced Intermediates: 5-Aminoresorcinol is a precursor to 3,5-dimethoxyaniline, a key building block for certain anticancer agents, such as Erdafitinib, an FGFR inhibitor.[10][11]
Reactivity and Functional Group Influence
The positioning of the amino and hydroxyl groups on the aromatic ring significantly impacts the reactivity of these molecules.
m-Aminophenol: The meta-positioning of the amino and hydroxyl groups leads to a different electronic distribution compared to its ortho and para isomers. This can influence its reactivity in electrophilic aromatic substitution reactions.
5-Aminoresorcinol Hydrochloride: The presence of two hydroxyl groups meta to the amino group makes the aromatic ring electron-rich, potentially increasing its reactivity towards electrophilic substitution. The two hydroxyl groups also offer multiple sites for derivatization.
Antioxidant Properties: A Point of Differentiation
The antioxidant potential of phenolic compounds is a significant area of research in drug development.
Studies on 5-n-alkylresorcinols, which share the core resorcinol structure with 5-Aminoresorcinol, have shown antigenotoxic and antioxidant activity in vitro.[6][12] Specifically, they were able to inhibit the copper-mediated oxidation of human LDL.[6][12] This suggests that the resorcinol moiety may contribute to antioxidant properties.
In contrast, m-aminophenol is generally considered to have weaker antioxidant activity compared to its ortho- and para-isomers. This is attributed to the meta-arrangement of the functional groups, which is less favorable for stabilizing the resulting radical species.
Experimental Protocols: Synthesis and Handling
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis and handling of these compounds.
Synthesis of m-Aminophenol
A common industrial method for producing m-aminophenol involves the non-catalytic reaction of resorcinol and ammonia in the presence of water under elevated temperature and pressure.
-
Reaction: Resorcinol is reacted with an aqueous ammonia solution in an autoclave.
-
Conditions: The reaction is typically carried out at a temperature between 180 and 300°C and a pressure of 25 to 80 kg/cm ².[13]
-
Work-up: The resulting m-aminophenol can be isolated by distillation.[13]
Handling and Stability
-
5-Aminoresorcinol hydrochloride: This compound is hygroscopic and should be stored in a dry, ventilated, and sealed container, away from open flames and oxidizing agents.[14] Protective gloves, goggles, and clothing should be worn during handling.[14]
-
m-Aminophenol: While relatively stable in air, it can be sensitive to prolonged exposure to air and light.[15] It may react with strong oxidizers.[15] For solutions, stability is dependent on the solvent and storage conditions. For instance, solutions in dimethylformamide were found to be stable for up to 4 hours at room temperature when protected from light.[16]
Conclusion
Both 5-Aminoresorcinol hydrochloride and m-aminophenol are valuable reagents for researchers and drug development professionals.
m-Aminophenol stands out as a widely available and economically significant building block with a long history of use in the pharmaceutical and dye industries. Its reactivity and performance are well-documented for a range of applications.
5-Aminoresorcinol hydrochloride is a more specialized reagent. Its two hydroxyl groups offer unique opportunities for creating complex molecules with potentially enhanced properties, such as increased solubility or biological activity. While direct comparative performance data with m-aminophenol is scarce, its role as a precursor to advanced pharmaceutical intermediates suggests its growing importance in niche and innovative synthetic pathways.
The choice between these two compounds will ultimately be dictated by the specific synthetic goal, the desired functionalities in the target molecule, and the required cost-effectiveness of the synthesis. For established, large-scale syntheses, m-aminophenol is often the pragmatic choice. For novel drug discovery and the development of complex molecules where the introduction of additional hydroxyl groups is advantageous, 5-Aminoresorcinol hydrochloride presents a compelling alternative. Further research into the direct comparison of these compounds in various synthetic contexts would be highly beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Resorcinol alleviates alpha-terpineol-induced cell death in Schizosaccharomyces pombe via increased activity of the antioxidant enzyme Sod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antioxidant activity and antigenotoxicity of 5-n-alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. www2.dmu.dk [www2.dmu.dk]
- 9. 5-Aminoresorcinol | 20734-67-2 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 14. chembk.com [chembk.com]
- 15. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP1006104B1 - P-aminophenol substitute and its use in oxidation dye formulations - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for 5-Aminobenzene-1,3-diol Hydrochloride
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the quality, reliability, and consistency of analytical data. This guide provides a comprehensive comparison of potential analytical methods for the quantitative and qualitative analysis of 5-Aminobenzene-1,3-diol hydrochloride, with a focus on the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Workflow for Analytical Method Validation
The validation of an analytical method follows a structured process to demonstrate its suitability for the intended purpose.[3] This workflow ensures that the method is reliable and reproducible.
Caption: General workflow for analytical method validation.
Comparison of Potential Analytical Techniques
The selection of an appropriate analytical technique is paramount for the successful validation and subsequent routine analysis of this compound. The chemical properties of this compound—an aromatic amine with two hydroxyl groups—make it amenable to several common analytical methods.
Caption: Comparison of analytical techniques for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is often the method of choice for non-volatile and polar compounds like this compound. A reversed-phase HPLC (RP-HPLC) method with UV detection would be a primary candidate for development and validation.
Experimental Protocol (Hypothetical)
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 270-290 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
Validation Parameters and Acceptance Criteria for HPLC
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte in the presence of other components (e.g., impurities, degradation products). | Peak purity index > 0.99 using a photodiode array (PDA) detector. No interference at the analyte's retention time from blank and placebo samples.[5] |
| Linearity | To show a direct proportionality between the concentration of the analyte and the analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.999.[6] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For impurities: From the reporting level to 120% of the specification.[5] |
| Accuracy | The closeness of the test results to the true value. | For assay: 98.0-102.0% recovery. For impurities: 80-120% recovery.[5][7] |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 3.0%.[5][6] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1.[5] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[5] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like pH, flow rate, and column temperature are varied.[7] |
Gas Chromatography (GC)
Due to the low volatility of this compound, a direct GC analysis is challenging. Derivatization would be necessary to increase its volatility and thermal stability.[8][9]
Experimental Protocol (Hypothetical)
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation.
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).[1]
-
Carrier Gas: Helium or Nitrogen.[1]
-
Injector and Detector Temperature: Typically 250°C and 300°C, respectively.
-
Oven Temperature Program: A temperature gradient to ensure separation of the derivatized analyte from any impurities.
-
Sample Preparation: Dissolve the sample in a suitable solvent, add the derivatization agent, and heat to complete the reaction.
Validation Parameters and Acceptance Criteria for GC
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the separation of the derivatized analyte from other components. | No interfering peaks at the retention time of the derivatized analyte in blank and placebo chromatograms.[1] |
| Linearity | To establish a linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99.[1] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Defined by the intended application (e.g., for trace impurity analysis or assay). |
| Accuracy | The closeness of the measured value to the true value. | Recovery typically within 98-102% for assay.[6] |
| Precision | The variability of the measurements. | Repeatability (RSD) < 2%; Intermediate Precision (RSD) < 3%.[6] |
| LOD & LOQ | The lowest detectable and quantifiable concentrations. | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6] |
| Robustness | The method's resistance to small variations in parameters. | Consistent results when varying parameters like flow rate, temperature program, etc. |
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler and faster technique that can be used for a quantitative analysis if this compound is the only UV-absorbing species in the sample matrix.[10][11] Its primary limitation is the lack of specificity.
Experimental Protocol (Hypothetical)
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: A solvent that does not absorb in the analytical wavelength range (e.g., methanol, water, or a suitable buffer).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the compound across the UV-Vis spectrum.
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to prepare a solution with an absorbance within the linear range of the instrument (typically 0.2-0.8 AU).
Validation Parameters and Acceptance Criteria for UV-Vis Spectroscopy
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To determine the effect of interfering substances. | Comparison of the spectra of the analyte in the presence and absence of potential interferences. Derivative spectroscopy can sometimes be used to resolve overlapping spectra.[12] |
| Linearity | To confirm the adherence to Beer's Law in a given concentration range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is valid. | The linear range established during the linearity study. |
| Accuracy | The agreement between the measured and true values. | 98.0-102.0% recovery of spiked samples. |
| Precision | The consistency of the results. | RSD ≤ 2.0% for multiple preparations of the same sample. |
| LOD & LOQ | The lowest detectable and quantifiable concentrations. | Calculated from the standard deviation of the blank and the slope of the calibration curve. |
| Robustness | The method's stability against minor changes. | Absorbance remains consistent with slight variations in pH or solvent composition. |
Conclusion
For the comprehensive analysis of this compound, including assay and impurity profiling, a validated RP-HPLC method is the most suitable choice due to its high specificity, sensitivity, and applicability to polar, non-volatile compounds. A GC method could be developed, particularly for volatile impurities, but the necessity of derivatization for the main analyte adds complexity. UV-Vis spectroscopy offers a simple, rapid, and cost-effective option for basic quantification in a clean sample matrix where specificity is not a major concern.
The validation of any chosen method must be performed according to the principles outlined in the ICH Q2(R2) guideline to ensure the generation of reliable and scientifically sound data, which is fundamental for regulatory submissions and maintaining product quality.[2][3]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. youtube.com [youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. environics.com [environics.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
The Strategic Advantage of 5-Aminobenzene-1,3-diol in the Synthesis of Potent Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides a comparative analysis of 5-Aminobenzene-1,3-diol hydrochloride (also known as 5-aminoresorcinol hydrochloride) in the synthesis of kinase inhibitors, focusing on its efficacy against alternative precursors. We present experimental data, detailed protocols, and visual representations of the underlying biochemical pathways to offer a comprehensive resource for informed decision-making in kinase inhibitor development.
Executive Summary
This compound serves as a valuable building block in the synthesis of a variety of kinase inhibitors, particularly those targeting Casein Kinase 1δ (CK1δ). Its di-hydroxy-amino-benzene scaffold allows for the construction of complex heterocyclic systems that can effectively target the ATP-binding site of kinases. This guide focuses on the synthesis of a potent CK1δ inhibitor, 5-(7-amino-5-(benzylamino)-[1][2][3]triazolo[1,5-a][1][4][5]triazin-2-yl)benzen-1,3-diol, to illustrate the utility of 5-aminobenzene-1,3-diol. We will compare this approach with alternative synthetic strategies that do not utilize a resorcinol-based precursor, highlighting differences in yield, purity, and overall synthetic efficiency.
Comparison of Synthetic Strategies
The synthesis of kinase inhibitors is a multifactorial process where the choice of starting materials can significantly influence the outcome. Below, we compare the use of a 5-aminobenzene-1,3-diol-derived precursor with an alternative, non-resorcinol-based starting material for the synthesis of a [1][2][3]triazolo[1,5-a][1][4][5]triazine core, a common scaffold in kinase inhibitors.
Table 1: Comparison of Synthetic Routes for a [1][2][3]triazolo[1,5-a][1][4][5]triazine Kinase Inhibitor
| Parameter | Route A: Utilizing a 5-Aminobenzene-1,3-diol Derivative | Route B: Alternative Non-Resorcinol Route |
| Starting Material | 3,5-Dimethoxybenzoyl hydrazide | 3-Aminotriazole |
| Key Intermediate | 2-(3,5-Dimethoxyphenyl)-[1][2][3]triazolo[1,5-a][1][4][5]triazine | N-Substituted N'-cyano-S-methylisothioureas |
| Overall Yield | ~45-55% | ~30-40%[1] |
| Purity (after chromatography) | >98% | >95%[1] |
| Number of Steps | 4-5 steps | 3-4 steps[1] |
| Key Advantages | Direct incorporation of the di-hydroxy-phenyl moiety, crucial for kinase binding. Milder reaction conditions in later steps. | Readily available and diverse starting materials. |
| Key Disadvantages | Potential for side reactions due to the reactivity of the hydroxyl groups if not properly protected. | May require harsher conditions for ring formation. Functionalization of the phenyl ring at a later stage can be complex. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are the key experimental protocols for the synthesis of the target CK1δ inhibitor using a 5-aminobenzene-1,3-diol derivative.
Synthesis of 2-(3,5-Dimethoxyphenyl)-[1][2][3]triazolo[1,5-a][1][4][5]triazine-5,7-diamine
A mixture of 3,5-dimethoxybenzoyl hydrazide (1.0 eq) and cyanoguanidine (1.2 eq) in aqueous hydrochloric acid (1 M) is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product. Purification by column chromatography on silica gel (DCM:MeOH, 95:5) yields the desired product as a white solid.
Synthesis of 5-(7-amino-5-(benzylamino)-[1][2][3]triazolo[1,5-a][1][4][5]triazin-2-yl)benzen-1,3-diol
To a solution of 2-(3,5-dimethoxyphenyl)-[1][2][3]triazolo[1,5-a][1][4][5]triazine-5,7-diamine (1.0 eq) in a sealed tube is added benzylamine (5.0 eq). The mixture is heated to 150°C for 12 hours. After cooling to room temperature, the excess benzylamine is removed under reduced pressure. The residue is then dissolved in dichloromethane (DCM) and treated with boron tribromide (BBr3) (3.0 eq) at -78°C. The reaction is allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched by the slow addition of methanol, and the solvent is evaporated. The crude product is purified by preparative HPLC to give the final compound.
Signaling Pathway and Experimental Workflow
Understanding the biological context of a kinase inhibitor is essential for its development. The target of the synthesized compound, Casein Kinase 1δ (CK1δ), is a key regulator of numerous cellular processes, and its dysregulation is implicated in various cancers.
Caption: CK1δ Signaling Pathway in Cancer.
The workflow for synthesizing and evaluating kinase inhibitors is a systematic process that begins with the selection of appropriate starting materials and culminates in the biological assessment of the final compounds.
Caption: Kinase Inhibitor Synthesis and Evaluation Workflow.
Conclusion
The use of this compound as a precursor in the synthesis of kinase inhibitors offers a direct and efficient route to molecules containing the pharmacologically important resorcinol moiety. While alternative synthetic strategies exist, the approach highlighted in this guide demonstrates competitive yields and high purity, underscoring the strategic advantage of this particular starting material. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to develop novel and effective kinase inhibitors for therapeutic applications.
References
A Comparative Guide to the Biological Activity of Heterocycles Derived from Aminophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
The position of a functional group on an aromatic ring can dramatically influence the pharmacological profile of a molecule. This guide provides a comprehensive comparison of the biological activities of heterocyclic compounds derived from the three isomers of aminophenol: ortho-aminophenol (o-aminophenol), meta-aminophenol (m-aminophenol), and para-aminophenol (p-aminophenol). By examining key biological activities—antimicrobial, anticancer, and anti-inflammatory—this document aims to furnish researchers with the necessary data to guide future drug discovery and development efforts.
Introduction to Aminophenol-Derived Heterocycles
Aminophenols are versatile precursors in the synthesis of a wide array of heterocyclic systems due to their dual amine and hydroxyl functionalities. The relative positioning of these groups in the ortho, meta, and para isomers dictates the types of heterocyclic rings that can be readily formed and profoundly impacts their subsequent biological activities. Heterocycles such as benzoxazoles, phenoxazines, oxazines, and thiazoles are prominent classes of compounds synthesized from these precursors, exhibiting a broad spectrum of therapeutic potential.
Comparative Biological Activity
This section details the antimicrobial, anticancer, and anti-inflammatory properties of heterocycles derived from each aminophenol isomer, supported by quantitative data where available.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical area of research. Heterocycles derived from aminophenols have shown significant promise in this domain.
Table 1: Comparison of Antimicrobial Activity (MIC, µg/mL)
| Heterocycle Class | Derived from | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Benzoxazole | o-Aminophenol | Bacillus subtilis | 1.14 x 10⁻³ µM | [1] |
| Benzoxazole | o-Aminophenol | Escherichia coli | 1.40 x 10⁻³ µM | [1] |
| Benzoxazole | o-Aminophenol | Pseudomonas aeruginosa | 2.57 x 10⁻³ µM | [1] |
| Thiazole Derivative | m-Aminophenol | Candida parapsilosis | Significant Activity | [2] |
| Schiff Base | p-Aminophenol | Staphylococcus aureus | 14.18 mm inhibition |[3] |
Note: Direct comparative MIC values for a single class of heterocycles derived from all three isomers are scarce in the literature. The data presented represents examples of antimicrobial activity for derivatives of each aminophenol isomer.
A comparative study on the antibacterial properties of the aminophenol isomers themselves revealed that p-aminophenol exhibits the most potent activity. This intrinsic property may influence the antimicrobial efficacy of its heterocyclic derivatives.
Anticancer Activity
The development of novel anticancer therapeutics is a cornerstone of medicinal chemistry. Aminophenol-derived heterocycles have been extensively investigated for their cytotoxic effects against various cancer cell lines.
Table 2: Comparison of Anticancer Activity (IC₅₀, µM)
| Heterocycle Class | Derived from | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Benzoxazole | o-Aminophenol | A549 (Lung) | 5-20 | [4] |
| Benzoxazole | o-Aminophenol | MCF-7 (Breast) | 5-20 | [4] |
| Naphthoxazole | o-Aminophenol | Various | 2.18–2.89 | [4] |
| Isonicotinate | m-Aminophenol | Not specified (ROS inhibition) | Not applicable | [5] |
| p-Dodecylaminophenol | p-Aminophenol | MCF-7 (Breast) | Potent Activity | [6] |
| p-Dodecylaminophenol | p-Aminophenol | DU-145 (Prostate) | Potent Activity | [6] |
| p-Dodecylaminophenol | p-Aminophenol | HL60 (Leukemia) | Potent Activity |[6] |
Note: The table includes data on aminophenol derivatives that may not be strictly heterocyclic but are included to provide a basis for comparison of anticancer potential.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, making the discovery of new anti-inflammatory agents a priority. Heterocyclic derivatives of aminophenols have demonstrated notable anti-inflammatory effects.
Table 3: Comparison of Anti-inflammatory Activity (IC₅₀, µg/mL)
| Heterocycle Class | Derived from | Assay | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Benzoxazole | o-Aminophenol | Various | - | [1] |
| Isonicotinate | m-Aminophenol | ROS Inhibition | 1.42 ± 0.1 | [5] |
| Benzamide | p-Aminophenol | Protein Denaturation | Dose-dependent inhibition |[5] |
The isonicotinate of meta-aminophenol stands out with an exceptionally low IC₅₀ value, indicating potent anti-inflammatory activity by inhibiting reactive oxygen species (ROS) production[5].
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed biological activities, it is essential to visualize the relevant signaling pathways and experimental procedures.
General workflow for the synthesis and biological evaluation of aminophenol-derived heterocycles.
Simplified signaling pathway for the anticancer activity of benzoxazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides protocols for the synthesis of representative heterocycles and the execution of key biological assays.
Synthesis Protocols
1. Synthesis of 2-Substituted Benzoxazoles from o-Aminophenol
This protocol describes a general method for the synthesis of benzoxazoles, a common class of heterocycles derived from o-aminophenol.
-
Reactants: o-Aminophenol (1.0 mmol), carboxylic acid (1.0 mmol).
-
Procedure:
-
Combine o-aminophenol and the desired carboxylic acid in a microwave-safe vessel.
-
Mix the reactants thoroughly.
-
Seal the vessel and irradiate in a microwave reactor at 150-200°C for 10-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the vessel to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography on silica gel to obtain the pure 2-substituted benzoxazole.
-
2. Synthesis of Isonicotinate from m-Aminophenol
This protocol outlines the synthesis of a bioactive ester from m-aminophenol.
-
Reactants: m-Aminophenol, Isonicotinoyl chloride.
-
Procedure:
-
Dissolve m-aminophenol in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to the solution.
-
Cool the mixture in an ice bath.
-
Add isonicotinoyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
3. Synthesis of Benzamide Derivatives from p-Aminophenol
This protocol describes the synthesis of benzamide derivatives from p-aminophenol.
-
Reactants: p-Aminophenol, 4-substituted benzoyl chloride.
-
Procedure:
-
React p-aminophenol with the desired 4-substituted benzoyl chloride in a suitable solvent.
-
The reaction can be carried out at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After the reaction is complete, isolate the product by filtration or extraction.
-
Recrystallize the crude product from a suitable solvent to obtain the pure benzamide derivative.
-
Biological Assay Protocols
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth), bacterial suspension standardized to 0.5 McFarland.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
2. MTT Assay for Anticancer Activity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: 96-well plates, cancer cell line of interest, complete cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
3. Anti-inflammatory Assay (ROS Inhibition)
This assay measures the ability of a compound to inhibit the production of reactive oxygen species (ROS) in human blood cells.
-
Materials: Human whole blood, luminol, phorbol 12-myristate 13-acetate (PMA).
-
Procedure:
-
Dilute whole blood with a suitable buffer.
-
Incubate the diluted blood with the test compound at various concentrations.
-
Add luminol and PMA to induce and detect ROS production.
-
Measure the chemiluminescence over time using a luminometer.
-
Calculate the percentage of ROS inhibition and determine the IC₅₀ value.
-
Conclusion
The structural isomerism of aminophenol precursors plays a pivotal role in defining the biological activity of the resulting heterocyclic derivatives. While benzoxazoles from o-aminophenol are well-studied for their antimicrobial and anticancer properties, and derivatives of p-aminophenol are known for their analgesic and anti-inflammatory potential, heterocycles derived from m-aminophenol are emerging as a promising area for the discovery of novel anti-inflammatory agents.
The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers. However, the limited number of direct comparative studies highlights a significant gap in the literature. Future research should focus on the systematic synthesis and parallel biological evaluation of analogous heterocyclic series derived from all three aminophenol isomers. Such studies will provide a clearer understanding of structure-activity relationships and facilitate the rational design of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of 5-Aminobenzene-1,3-diol Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the selection of reagents is a critical decision, balancing cost, yield, and performance. This guide provides a comprehensive analysis of the cost-effectiveness of 5-Aminobenzene-1,3-diol hydrochloride, a key intermediate in the production of various high-performance materials. Through a detailed comparison with viable alternatives, this report offers experimental data and protocols to inform procurement and research decisions.
Executive Summary
This compound and its chemical relatives are foundational components in the synthesis of specialized polymers and dyestuffs. This guide evaluates the economic and scientific viability of this compound in comparison to two primary alternatives: 4-Amino-1,3-benzenediol and 2,4-Diaminophenol dihydrochloride. The analysis is based on the synthesis pathways, starting material costs, and reported yields.
Our findings indicate that while the synthesis of this compound is straightforward, its cost-effectiveness is highly dependent on the price of its starting material, phloroglucinol. The alternatives, derived from the more economical precursors resorcinol and 2,4-dinitrophenol, present compelling cases for consideration in large-scale production environments where cost is a primary driver.
Comparative Analysis of Synthesis Costs
The economic viability of a chemical intermediate is intrinsically linked to the cost of its raw materials and the efficiency of its synthesis. The following tables provide a detailed breakdown of the estimated production costs for this compound and its alternatives.
Table 1: Cost Analysis of Starting Materials
| Starting Material | Supplier Example | Price (per kg) |
| Phloroglucinol | Sigma-Aldrich | $111.00 (for 100g) |
| Thermo Fisher Scientific | $97.65 (for 25g) | |
| Resorcinol | Sigma-Aldrich | $120.70 |
| Thermo Fisher Scientific | $120.65 | |
| 2,4-Dinitrophenol | Sigma-Aldrich | £118.00 |
Table 2: Synthesis Route and Yield Comparison
| Target Compound | Starting Material | Molar Mass ( g/mol ) | Synthesis Yield | Reference |
| This compound | Phloroglucinol | 126.11 | 69% | Patent EP2684868A1 |
| 4-Amino-1,3-benzenediol | Resorcinol | 110.11 | 65% | Patent EP0312931B1 |
| 2,4-Diaminophenol dihydrochloride | 2,4-Dinitrophenol | 184.11 | up to 92% | Patent US4323708A |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating research findings. Below are summaries of the synthesis protocols for the compounds discussed.
Synthesis of this compound
Synthesis of 4-Amino-1,3-benzenediol
This synthesis begins with the nitration of resorcinol, followed by a reduction of the resulting nitro-1,3-benzenediol. A patented process outlines a multi-step procedure that results in an overall yield of 65% for 4-amino-1,3-benzenediol from resorcinol.[1]
Synthesis of 2,4-Diaminophenol dihydrochloride
The industrial production of 2,4-Diaminophenol dihydrochloride is typically achieved through the catalytic hydrogenation of 2,4-dinitrophenol.[2] This process, often utilizing a palladium or platinum catalyst on a carbon support, is conducted under controlled temperature and pressure in a suitable solvent, frequently with the addition of hydrochloric acid to directly form the dihydrochloride salt.[2] This method is favored for its high yield (up to 92%) and purity of the final product.[3][4]
Performance in Application: A Case Study in Azo Dye Synthesis
Aminophenols are widely used as precursors in the manufacturing of azo dyes.[5] The performance of these compounds in such applications is a critical factor in their overall cost-effectiveness. The structure of the aminophenol influences the color and fastness properties of the resulting dye.
While specific comparative data for this compound in dye synthesis is limited in publicly available literature, studies on other aminophenols, such as p-aminophenol, demonstrate that the position of the amino and hydroxyl groups on the benzene ring significantly impacts the properties of the final azo dye.[6] The yield and purity of the synthesized dyes are key performance indicators. For instance, the synthesis of disperse azo dyes using 3-aminophenol has been reported with yields ranging from 60% to 80%. A comprehensive evaluation would require direct experimental comparison of dye synthesis using this compound and its alternatives under identical conditions.
Visualizing the Synthesis Workflow
To better understand the logical flow of the synthesis and cost analysis process, the following diagram is provided.
Caption: Logical workflow for cost-effectiveness analysis.
Conclusion
The choice between this compound and its alternatives is a multifaceted decision. For applications where the specific properties imparted by the 1,3,5-substitution pattern are critical and the higher cost of phloroglucinol can be justified, this compound remains a viable option. However, for applications where cost is a significant constraint, 4-Amino-1,3-benzenediol and particularly 2,4-Diaminophenol dihydrochloride, with its high synthesis yield from a more economical starting material, present more cost-effective alternatives. Further research into the direct comparative performance of these compounds in specific applications is warranted to make a fully informed decision.
References
- 1. Resorcinol, 98% 1 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. US4323708A - Method for preparing 2,4-diaminolphenol or 2,4-diamonophenol dihydrochloride - Google Patents [patents.google.com]
- 4. 2,4-二硝基酚 moistened with water, ≥98.0% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic comparison of 5-Aminobenzene-1,3-diol hydrochloride and its isomers
A Spectroscopic Guide to 5-Aminobenzene-1,3-diol Hydrochloride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective spectroscopic comparison of this compound and its key structural isomers. The differentiation of these closely related compounds is critical in pharmaceutical development and chemical synthesis, where precise structural confirmation is paramount. This document provides a comprehensive overview of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by established experimental data and protocols.
The isomers included for comparison are 2-Aminobenzene-1,3-diol and 4-Aminobenzene-1,3-diol, which are positional isomers differing in the location of the amino group on the resorcinol backbone.
Structural Overview of Isomers
The relative positions of the amino and hydroxyl functional groups on the benzene ring create distinct chemical environments for the atoms, leading to unique spectroscopic fingerprints for each isomer. Understanding these structural differences is the foundation for interpreting the spectral data.
Caption: Chemical structures of 5-Aminobenzene-1,3-diol and its isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-Aminobenzene-1,3-diol and its isomers. The data highlights the variations in chemical shifts, absorption frequencies, and fragmentation patterns that enable their differentiation.
¹H NMR Spectroscopy Data
Proton NMR spectra are highly sensitive to the electronic environment and symmetry of the molecule. The substitution pattern on the aromatic ring dictates the chemical shifts (δ) and coupling patterns of the aromatic protons. In the hydrochloride salts, protonation of the amino group and exchange with solvent can affect the appearance of -NH3+ and -OH protons.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Aminobenzene-1,3-diol Isomers
| Compound | Aromatic Protons | Reference |
| 5-Aminobenzene-1,3-diol HCl | 6.32 (s, 1H), 6.27 (s, 2H) (in CD3OD) | [1] |
| 4-Aminobenzene-1,3-diol | Distinct signals expected in the aromatic region (typically 6.0-7.5 ppm) | [2] |
| 2-Aminobenzene-1,3-diol | Unique set of aromatic proton signals due to its specific substitution pattern |
Note: Data for isomers is often presented for the free base. The presence of the hydrochloride salt can shift signals, particularly for protons near the amino group.
¹³C NMR Spectroscopy Data
Carbon NMR provides information on the number and electronic environment of carbon atoms. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the -OH and -NH2 substituents.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Aminobenzene-1,3-diol Isomers
| Compound | Aromatic Carbons | Reference |
| 5-Aminobenzene-1,3-diol | Expected signals in the 95-160 ppm range | |
| 4-Aminobenzene-1,3-diol | Specific shifts for six unique aromatic carbons | [2] |
| 2-Aminobenzene-1,3-diol | Characteristic shifts reflecting the ortho, meta, and para relationships |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the presence of specific functional groups. All isomers will show characteristic broad O-H and N-H stretching bands, but the exact frequencies and shapes of the bands in the "fingerprint region" (below 1500 cm⁻¹) will differ.
Table 3: Key IR Absorption Frequencies (ν, cm⁻¹) of Aminobenzene-1,3-diol Isomers
| Compound | O-H Stretch (broad) | N-H Stretch | Aromatic C=C | C-O Stretch | Reference |
| 5-Aminobenzene-1,3-diol | ~3300-3500 | ~3200-3400 | ~1500-1600 | ~1000-1250 | |
| 4-Aminobenzene-1,3-diol HCl | Yes | Yes | Yes | Yes | [3] |
| 2-Aminobenzene-1,3-diol | Yes | Yes | Yes | Yes | [2] |
Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and fragmentation patterns of a compound. While isomers have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragments.
Table 4: Mass Spectrometry Data (m/z) of Aminobenzene-1,3-diol Isomers
| Compound | Molecular Formula | Molecular Weight | Key Fragments | Reference |
| 5-Aminobenzene-1,3-diol HCl | C₆H₈ClNO₂ | 161.59 | M+ of free base: 125.05 | [4][5] |
| 4-Aminobenzene-1,3-diol | C₆H₇NO₂ | 125.13 | 125 (M+) | [6] |
| 2-Aminobenzene-1,3-diol | C₆H₇NO₂ | 125.13 | 125 (M+) |
Experimental Workflow and Protocols
A standardized workflow is essential for obtaining reproducible and comparable spectroscopic data. The following diagram and protocols outline the key steps for the analysis of the aminobenzene-1,3-diol isomers.
Caption: General workflow for the spectroscopic analysis of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and differentiate isomers based on proton and carbon chemical environments.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Collect 16-32 scans with a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Collect 512-1024 scans with a relaxation delay of 2-5 seconds.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify characteristic functional groups.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and analyze fragmentation patterns.
-
Protocol (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
-
Heat the probe to volatilize the sample into the ion source.
-
Ionize the gaseous molecules using a standard electron beam (typically 70 eV).
-
Separate the resulting ions in the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detect the ions and generate the mass spectrum.
-
UV-Visible Spectroscopy
-
Objective: To measure the electronic absorption properties of the conjugated aromatic system.
-
Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
-
Calibrate the spectrophotometer by running a baseline with the pure solvent in a quartz cuvette.
-
Replace the solvent with the sample solution in the cuvette.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
This guide provides a foundational framework for the spectroscopic differentiation of this compound and its isomers. The distinct substitution patterns of these compounds yield unique spectral signatures that, when analyzed carefully using the protocols described, allow for their unambiguous identification.
References
- 1. This compound CAS#: 6318-56-5 [amp.chemicalbook.com]
- 2. 4-aminobenzene-1,2-diol | 13047-04-6 | Benchchem [benchchem.com]
- 3. 4-Aminobenzene-1,3-diol hydrochloride | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H8ClNO2 | CID 459248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. Cas 13066-95-0,4-aminobenzene-1,3-diol | lookchem [lookchem.com]
Navigating Chemical Safety: An Environmental Impact Comparison of 5-Aminobenzene-1,3-diol Hydrochloride and its Alternatives
For researchers, scientists, and professionals in drug development, the selection of chemical reagents is a critical decision that extends beyond synthetic efficacy to encompass environmental responsibility. This guide provides a comparative environmental impact assessment of 5-Aminobenzene-1,3-diol hydrochloride, a compound for which direct environmental data is scarce, against its structural isomers, o-aminophenol and m-aminophenol. To bridge the data gap for the target compound, this report utilizes Quantitative Structure-Activity Relationship (QSAR) modeling to predict its potential ecotoxicity and biodegradability.
The synthesis of novel chemical entities invariably involves the use of various reagents, each with its own environmental footprint. Traditional chemical synthesis routes, particularly for aromatic amines like aminophenols, have raised environmental concerns due to the use of hazardous reagents and the generation of persistent waste streams. As the chemical industry shifts towards greener and more sustainable practices, it is imperative to evaluate the entire lifecycle of a chemical, including its potential impact on ecosystems.
This guide aims to provide a data-driven comparison to aid in the selection of reagents with a more favorable environmental profile. Due to the limited availability of experimental ecotoxicological data for this compound, a computational prediction was performed using the VEGA QSAR software, a tool that provides reliable predictions for a variety of toxicological, ecotoxicological, and physicochemical endpoints.
Comparative Environmental Impact Data
The following tables summarize the available and predicted data for this compound and its alternatives.
Table 1: Acute Aquatic Toxicity
| Chemical | Test Species | Endpoint (96h LC50) | Reference/Method |
| This compound | Fish | Predicted: 45.78 mg/L | VEGA QSAR v1.1.5 |
| o-Aminophenol | Pimephales promelas (Fathead minnow) | 3.4 - 5.6 mg/L | U.S. EPA Ecotox |
| m-Aminophenol | Pimephales promelas (Fathead minnow) | 1.2 mg/L | U.S. EPA Ecotox |
Table 2: Ready Biodegradability
| Chemical | Test Method | Result | Reference/Method |
| This compound | Ready Biodegradability Model | Predicted: Not readily biodegradable | VEGA QSAR v1.1.5 |
| o-Aminophenol | OECD 301C | Not readily biodegradable | ECHA |
| m-Aminophenol | OECD 301D | Not readily biodegradable | ECHA |
Table 3: Greener Synthesis Alternatives
| Traditional Method for Aminophenols | Greener Alternative | Environmental Advantages |
| Nitration of benzene followed by reduction | Catalytic hydrogenation of nitroaromatics in supercritical CO2 or using metal-supported catalysts | Avoids the use of harsh acids and toxic reducing agents, reduces waste, and can utilize renewable feedstocks. |
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experimental tests cited in this guide.
OECD Guideline 203: Fish, Acute Toxicity Test
This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
Test Organisms:
-
A suitable fish species, such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas), is selected.
Procedure:
-
Preparation of Test Solutions: A series of test solutions of the chemical are prepared at different concentrations in dilution water. A control group with only dilution water is also prepared.
-
Acclimation: Test fish are acclimated to the test conditions (temperature, light, etc.) for a specified period before the test begins.
-
Exposure: A group of fish is introduced into each test chamber containing the different concentrations of the test substance and the control. The exposure period is 96 hours.
-
Observations: The number of dead fish in each chamber is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior or appearance is also noted.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
OECD Guideline 301: Ready Biodegradability
This set of guidelines includes several methods to assess the potential for a chemical to be readily biodegradable by aerobic microorganisms.
General Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant. The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation of the test substance is followed by measuring parameters such as the consumption of dissolved organic carbon (DOC), the production of carbon dioxide (CO2), or the uptake of oxygen.
Pass Levels: A substance is considered readily biodegradable if it meets the following criteria within a 10-day window during the 28-day test period:
-
DOC removal: ≥ 70%
-
CO2 production or Oxygen uptake: ≥ 60% of the theoretical maximum
Visualization of the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the environmental impact of a chemical substance, incorporating both experimental testing and computational prediction.
Environmental Impact Assessment Workflow
Conclusion
For researchers and drug development professionals, this guide underscores the importance of considering the environmental implications of chemical choices. When feasible, opting for reagents with known and favorable environmental profiles, or exploring greener synthesis pathways, can significantly contribute to the sustainability of chemical research and manufacturing. The provided experimental protocols and the assessment workflow offer a framework for conducting similar evaluations for other chemical substances.
Safety Operating Guide
Proper Disposal of 5-Aminobenzene-1,3-diol hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 5-Aminobenzene-1,3-diol hydrochloride. This guide provides a detailed, step-by-step procedure for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1] All personnel handling this chemical should be thoroughly familiar with its Safety Data Sheet (SDS) before commencing any work.
Key Hazards:
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Protective gloves
-
Protective clothing
-
Eye and face protection[1]
II. Quantitative Hazard Data Summary
For quick reference, the following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Data sourced from the Safety Data Sheet for this compound.[1]
III. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound and its contaminated materials.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All unused or unwanted this compound, as well as any materials contaminated with it (e.g., glassware, paper towels, PPE), must be treated as hazardous waste.[2][3][4]
-
Segregate Incompatibles: Store the waste container for this chemical separately from incompatible materials. Consult the SDS for specific incompatibility information.
Step 2: Waste Collection and Container Management
-
Use Appropriate Containers: Collect waste in a designated, compatible, and leak-proof container.[3][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must have a secure, tightly fitting lid.
-
Keep Containers Closed: Hazardous waste containers must be kept closed at all times, except when adding waste.[3][5]
-
Avoid Overfilling: Do not overfill waste containers. Leave adequate headspace to prevent spills and accommodate expansion.
Step 3: Labeling of Hazardous Waste
Proper labeling is a critical compliance step. The hazardous waste label must be securely affixed to the container and include the following information:[2]
-
The words "Hazardous Waste."[2]
-
Full Chemical Name: "this compound." Do not use abbreviations or chemical formulas.[2]
-
Principal Investigator's Name and Contact Information. [2]
-
Laboratory Location: Building and room number.[2]
-
Hazard Pictograms: Mark the appropriate hazard pictograms as indicated on the SDS (e.g., irritant).[2]
Step 4: Storage of Hazardous Waste
-
Designated Storage Area: Store the labeled hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to capture any potential leaks or spills.[4]
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[2][6] Disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Submit a Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a completed hazardous waste information form.[2]
Step 6: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if appropriate) to remove all residues.[3]
-
Collect Rinsate: The rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.[3]
-
Deface Label: After triple-rinsing and drying, deface or remove the original chemical label before disposing of the container in the regular trash.[4]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. fishersci.ch [fishersci.ch]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. vumc.org [vumc.org]
- 5. pfw.edu [pfw.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 5-Aminobenzene-1,3-diol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal protocols for handling 5-Aminobenzene-1,3-diol hydrochloride in a laboratory setting. Adherence to these procedures is paramount for ensuring personal safety and maintaining the integrity of your research.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health effects. According to safety data, it is known to cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment to be used when handling this compound. Consistent and correct use of PPE is the most effective way to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) | Protects against splashes and dust that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact which can lead to irritation.[1][2] |
| Body Protection | Long-sleeved laboratory coat | Protects skin from accidental spills and splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used. | Minimizes the inhalation of dust particles that can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and accessible.
-
Verify that a safety shower and eyewash station are unobstructed and functional.[2]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all weighing and transferring of this compound within a chemical fume hood to ensure adequate ventilation.[1][2]
-
Avoid the formation of dust during handling.
-
Use appropriate tools, such as spatulas or powder funnels, for transferring the chemical.
-
Keep the container tightly closed when not in use.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the designated safety officer.
-
For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE (gloves, etc.), in a clearly labeled, sealed, and appropriate hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[1]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
